molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1273059
CAS No.: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS 251300-28-4) is a high-purity solid organic compound with the molecular formula C 7 H 4 BrFO 2 and a molecular weight of 219.01 g/mol . This compound serves as a highly valuable chemical building block in medicinal chemistry and drug discovery research, primarily for the synthesis of Schiff base ligands and their metal complexes . The presence of multiple functional groups - aldehyde, hydroxyl, bromo, and fluoro substituents - on the aromatic ring makes it a versatile precursor for creating complex molecules with potential biological activity. Its primary research application lies in the development of novel Schiff bases, which are known for their wide range of pharmacological properties. Theoretical and experimental studies on similar 2-hydroxybenzaldehyde structures support their use in creating compounds with notable anticancer, antibacterial, antifungal, and antioxidant activities . These Schiff base ligands can form stable complexes with transition metals (e.g., Ni(II), Cu(II)), which are often investigated for their enhanced bioactivity and catalytic applications . Computational studies suggest such compounds exhibit good gastrointestinal absorption and blood-brain barrier penetration, making them interesting candidates in neuroscientific and pharmacokinetic research . Specifications & Handling: • CAS Number: 251300-28-4 • MDL Number: MFCD03788530 • Purity: ≥97% • Melting Point: 112-116 °C • Storage: Store in an inert atmosphere at 2-8°C Safety Information: This compound has warning classifications. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used. Precautionary statements recommend avoiding breathing dust/fume/gas/mist and using protective gloves and eye/face protection . Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans. Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQXIWKIRQWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381361
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-28-4
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative. It serves as a crucial building block in the synthesis of Schiff bases and other complex organic molecules, with significant potential in materials science and medicinal chemistry. This document outlines its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications.

Chemical and Physical Properties

This compound, also known as 5-Bromo-3-fluorosalicylaldehyde, is a multifunctional organic compound.[1] Its core structure is a benzene ring substituted with bromo, fluoro, hydroxyl, and aldehyde functional groups.[1] These groups impart unique reactivity, making it a valuable intermediate in various synthetic pathways.

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
CAS Number 251300-28-4[1][2][3][4]
IUPAC Name This compound[2]
Synonyms 5-Bromo-3-fluorosalicylaldehyde[1][3]
Molecular Formula C₇H₄BrFO₂[1][2]
SMILES C1=C(C=C(C(=C1C=O)O)F)Br[2]
InChI InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H[2]
InChIKey YYCQXIWKIRQWHN-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 219.01 g/mol [1][2]
Appearance Solid (form)
Melting Point 112 °C – 116 °C[1]
Purity >97%[1]

Safety and Hazard Information

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[2] The following tables summarize its GHS classifications and necessary precautionary measures.

Table 3: GHS Hazard Classification

Hazard ClassHazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[2]

Table 4: Precautionary Statements and PPE

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.[2]

Synthesis and Experimental Protocols

General Synthetic Workflow:

A plausible synthesis route would start with 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde), which is commercially available. The subsequent step would be a regioselective bromination reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product 3_Fluorosalicylaldehyde 3-Fluoro-2-hydroxybenzaldehyde Reaction Electrophilic Aromatic Substitution (Bromination) 3_Fluorosalicylaldehyde->Reaction Brominating_Agent Brominating Agent (e.g., Br₂ or NBS) Brominating_Agent->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Final_Product 5-Bromo-3-fluoro-2- hydroxybenzaldehyde Purification->Final_Product Applications_Pathway A 5-Bromo-3-fluoro-2- hydroxybenzaldehyde C Schiff Base Formation (Condensation Reaction) A->C B Primary Amine (Aliphatic or Aryl) B->C D Bidentate/Tetradentate Schiff Base Ligands C->D E Metal Ion Coordination D->E F Metal-Schiff Base Complexes E->F G OLEDs & DSSCs F->G Materials Science H Bioactive Compounds (Antimicrobial) F->H Medicinal Chemistry

References

Physicochemical properties of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, a key building block in various fields of chemical research and development.

Chemical Identity and Properties

This compound, also known as 5-Bromo-3-fluorosalicylaldehyde, is an aromatic aldehyde derivative.[1][2] Its trifunctional nature, featuring hydroxyl, aldehyde, and halogen moieties, makes it a versatile reagent in organic synthesis.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 5-Bromo-3-fluorosalicylaldehyde[2]
CAS Number 251300-28-4[1][2]
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2]
Appearance Solid
Melting Point 112 °C – 116 °C[2]
Purity (Commercial) >97%[2]
Spectral Data

Detailed spectral information is crucial for the identification and characterization of the compound. While specific spectra are often proprietary, typical analytical data includes:

Analysis TypeDescriptionReference
GC-MS Gas Chromatography-Mass Spectrometry data is available for structural confirmation.[1]
IR Spectroscopy Infrared spectroscopy data, particularly from the vapor phase, has been recorded.[1]
NMR, HPLC, LC-MS Advanced analytical data including NMR (¹H, ¹³C), HPLC, and LC-MS are often available from suppliers.[3][4]

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for synthesizing this compound typically involves the electrophilic bromination of a suitable precursor.

G Start Starting Material: 3-Fluoro-2-hydroxybenzaldehyde Reaction Electrophilic Aromatic Substitution Reaction Start->Reaction 1. Dissolve Reagent Brominating Agent (e.g., Br₂ in Acetic Acid) Reagent->Reaction 2. Add slowly Workup Quenching & Aqueous Workup (e.g., Extraction) Reaction->Workup 3. After reaction completion Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification 4. Isolate crude product Product Final Product: This compound Purification->Product 5. Obtain pure compound G Compound 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde Schiff Schiff Base Synthesis (via condensation with amines) Compound->Schiff Reacts with amines Ligands Bidentate/Tetradentate Ligands Schiff->Ligands Complexes Coordination Complexes Ligands->Complexes Forms with metal ions OLEDs OLEDs & DSSCs Complexes->OLEDs Bioactive Bioactive Compounds (Antimicrobial Agents) Complexes->Bioactive

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a versatile building block in the synthesis of Schiff bases and other complex organic molecules. These subsequent structures are of interest in materials science, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The specific arrangement of the bromo, fluoro, hydroxyl, and aldehyde substituents on the benzene ring dictates the molecule's reactivity, intermolecular interactions, and ultimately the properties of the resulting materials. This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound, detailing the requisite experimental and computational methodologies for a thorough characterization. While extensive experimental data for this specific molecule is not publicly available, this guide leverages data from analogous compounds to present a complete procedural framework.

Introduction

This compound, with the chemical formula C₇H₄BrFO₂, is a multifunctional aromatic compound.[1] Its structure is primed for the synthesis of bidentate or tetradentate Schiff base ligands, which can then form coordination complexes with various metals.[1] These complexes have shown promise as dyes in OLEDs and DSSCs.[1] Understanding the precise three-dimensional structure and conformational preferences of the parent aldehyde is crucial for predicting and controlling the properties of these larger, more complex derivative molecules. The presence of a hydroxyl group ortho to the aldehyde group suggests the strong likelihood of an intramolecular hydrogen bond, a key feature influencing its planarity and conformational stability.

Molecular Structure and Conformation

The core of this compound is a benzene ring, which is expected to be largely planar. The substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a formyl (aldehyde) group—will influence the electronic distribution and geometry of the ring.

Key Conformational Feature: Intramolecular Hydrogen Bonding

A critical aspect of the conformation of 2-hydroxybenzaldehyde derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered ring, significantly influencing the orientation of the aldehyde group relative to the phenyl ring and enhancing the planarity of the molecule.

G cluster_molecule This compound C1 C1 C2 C2 C1->C2 C_CHO C7 C1->C_CHO C3 C3 C2->C3 O1 O1 C2->O1 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1 H_O H O1->H_O O_CHO O2 H_O->O_CHO C_CHO->O_CHO H_CHO H C_CHO->H_CHO

Figure 1: Molecular structure showing intramolecular hydrogen bonding.

Experimental Methodologies for Structural Elucidation

A combination of crystallographic and spectroscopic techniques is essential for a comprehensive structural analysis.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, chloroform, or ethyl acetate).

  • Data Collection: A selected crystal is mounted on a diffractometer. Data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For a related compound, 2-bromo-5-fluorobenzaldehyde, data was collected at 125 K.

Data Presentation: The crystallographic data provides precise geometric parameters. The following table presents exemplary data based on analyses of similar structures, such as 5-bromo-2-hydroxybenzaldehyde and 2-bromo-5-fluorobenzaldehyde.

Table 1: Exemplary Crystallographic Data

ParameterExpected ValueReference Compound(s)
Bond Lengths (Å)
C-Br~1.905-Bromo-2-hydroxybenzaldehyde
C-F~1.352-Bromo-5-fluorobenzaldehyde
C=O (aldehyde)~1.225-Bromo-2-hydroxybenzaldehyde
C-O (hydroxyl)~1.355-Bromo-2-hydroxybenzaldehyde
O-H···O (H-bond)~2.65-Bromo-2-hydroxybenzaldehyde
Bond Angles (°)
C-C-C (ring)~120General Aromatic Systems
C-C=O~1245-Bromo-2-hydroxybenzaldehyde
Torsion Angles (°)
C-C-C=O~05-Bromo-2-hydroxybenzaldehyde
Spectroscopic Techniques

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, confirming the connectivity and substitution pattern.

Experimental Protocol:

  • Sample Preparation: A small amount (~5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms in the molecule.

3.2.2. Vibrational Spectroscopy (FT-IR and Raman)

These techniques are used to identify functional groups and study intramolecular interactions.

Experimental Protocol:

  • FT-IR: The infrared spectrum is typically recorded for the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, the FT-IR spectrum was recorded in the range of 4000–450 cm⁻¹.[2]

  • Raman: The Raman spectrum is obtained by irradiating a solid or solution sample with a monochromatic laser source.

Data Presentation:

Table 2: Expected Vibrational Frequencies (cm⁻¹)

Functional GroupExpected WavenumberComments
O-H stretch3100-3300Broad, due to strong intramolecular H-bonding.
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1650-1680Lowered frequency due to H-bonding.
C=C stretch (aromatic)1450-1600
C-F stretch1100-1250
C-Br stretch500-600

Computational Chemistry Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental findings and for predicting molecular properties.

Computational Protocol:

  • Geometry Optimization: The molecular structure is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This was the level of theory used for the analysis of 5-Bromo-2-Hydroxybenzaldehyde.[2][3]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to predict the IR and Raman spectra.

  • NMR and Other Properties: NMR chemical shifts, electronic properties (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) maps can also be calculated to provide deeper insight into the molecule's reactivity and electronic structure.

G cluster_workflow Structural Analysis Workflow cluster_exp cluster_comp start Obtain Sample of This compound exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis xray Single-Crystal X-ray Diffraction exp_analysis->xray nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) exp_analysis->nmr ftir FT-IR/Raman Spectroscopy exp_analysis->ftir dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) comp_analysis->dft data_integration Data Integration and Structural Confirmation xray->data_integration nmr->data_integration ftir->data_integration geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Prediction freq_calc->nmr_pred freq_calc->data_integration nmr_pred->data_integration final_report Final Structural Report data_integration->final_report

Figure 2: Experimental and computational workflow for structural analysis.

Conclusion

The structural and conformational analysis of this compound requires a synergistic approach, combining high-resolution experimental techniques with robust computational modeling. While a definitive crystal structure is yet to be reported, the methodologies outlined in this guide provide a clear pathway for its complete characterization. The key structural feature is expected to be a planar conformation stabilized by a strong intramolecular hydrogen bond. A thorough understanding of its structure is paramount for the rational design of novel materials for advanced applications in electronics and photovoltaics.

References

Spectroscopic Profile of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (also known as 5-Bromo-3-fluorosalicylaldehyde), a valuable building block in medicinal chemistry and materials science. This document compiles and presents data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not Available---

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
Data Not Available-
Table 2: Infrared (IR) Spectroscopy Data

The following data is derived from a vapor phase IR spectrum.[1] Key absorptions are characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl)
~2850, ~2750MediumC-H stretch (aldehyde)
~1670StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (hydroxyl)
~1050MediumC-F stretch
Below 800Medium-StrongC-Br stretch, C-H bending (aromatic)
Table 3: Mass Spectrometry (MS) Data

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/z RatioRelative Intensity (%)Interpretation
218/220HighMolecular Ion Peak [M]⁺ (presence of Br isotopes)
217/219Moderate[M-H]⁺
190/192Moderate[M-CHO]⁺ or [M-CO-H]⁺
111LowFragment resulting from loss of Br and CO
82LowFurther fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation :

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

  • NMR Spectrometer Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including:

      • Pulse Angle : Typically a 30° or 45° pulse is used for routine ¹H spectra.

      • Acquisition Time : Usually 2-4 seconds.

      • Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

      • Number of Scans : Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common technique.

  • Sample Preparation :

    • Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) into a very fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation :

    • Transfer the powdered mixture to a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

  • Sample Introduction :

    • The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe. For GC-MS, the sample is first vaporized and passed through a chromatographic column.

  • Ionization :

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation :

    • The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic ions.

  • Mass Analysis :

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The spectrum is analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

Solubility and stability of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and data interpretation frameworks.

Introduction

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a hydroxyl group, an aldehyde, and two halogen substituents (bromine and fluorine), makes it a versatile building block in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility and stability is critical for its effective use in chemical synthesis, formulation development, and for ensuring the quality and shelf-life of resulting products.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄BrFO₂[3]
Molecular Weight219.01 g/mol [3]
IUPAC NameThis compound[3]
CAS Number251300-28-4[3]
AppearancePale yellow to yellow crystalline flakes (typical for similar compounds)[2]

Solubility Determination: Experimental Protocol

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and bioavailability. A standardized protocol for determining the solubility of this compound in various solvents is detailed below. This method is based on established procedures for organic compounds.[4][5][6]

Objective

To quantitatively determine the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at controlled temperatures.

Materials and Equipment
  • This compound (solid)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Scintillation vials or test tubes with screw caps

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled orbital shaker or incubator

  • HPLC-UV or UV-Vis spectrophotometer

  • Solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Heptane)

Experimental Workflow

The experimental workflow for solubility determination involves systematically attempting to dissolve the compound in a solvent at increasing concentrations and using various mechanical agitation techniques.

G cluster_prep Preparation cluster_dissolution Dissolution Attempts (Iterative) cluster_analysis Analysis cluster_outcome Outcome prep1 Weigh Compound (e.g., 10 mg) prep2 Add Solvent (e.g., 0.5 mL for 20 mg/mL) prep1->prep2 mix1 Gently Mix (Room Temp) prep2->mix1 mix2 Vortex (1-2 min) mix1->mix2 mix3 Sonicate (up to 5 min) mix2->mix3 mix4 Warm to 37°C (up to 60 min) mix3->mix4 obs1 Visual Observation (Clear solution?) mix4->obs1 soluble Soluble: Record Concentration obs1->soluble Yes insoluble Insoluble: Increase Solvent Volume (10x) & Repeat Dissolution obs1->insoluble No quant Quantitative Analysis (e.g., HPLC, UV-Vis) soluble->quant

Caption: Experimental workflow for solubility determination.
Procedure

  • Preparation of Stock Solutions: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples if necessary to ensure a clear supernatant.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound. The solubility is then calculated by taking the dilution factor into account.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing the results.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
DMSO25
Toluene25
Repeat for 37°C

Stability Assessment: Experimental Protocol

Stability testing is crucial for determining the intrinsic stability of a compound and establishing its shelf-life and appropriate storage conditions.[7][8] The primary degradation pathway for aromatic aldehydes like this compound is often autoxidation of the aldehyde group to a carboxylic acid.[9]

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) in both solid state and in solution.

Materials and Equipment
  • This compound (solid)

  • ICH-compliant stability chambers

  • Photostability chamber

  • Appropriate containers (e.g., amber glass vials)

  • Stability-indicating analytical method (typically HPLC-UV with a gradient method capable of separating the parent compound from potential degradants)

Experimental Workflow

A typical stability study involves exposing the compound to stress conditions and monitoring its purity and the formation of degradation products over time.[10][11][12]

G cluster_setup Study Setup cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation setup1 Prepare Samples (Solid & Solution) setup2 Define Storage Conditions (Long-Term, Accelerated, Photo) setup1->setup2 setup3 Define Time Points (T=0, 1, 3, 6 months...) setup2->setup3 storage Place Samples in Stability Chambers setup3->storage sampling Pull Samples at Defined Time Points storage->sampling analysis1 Perform Stability Tests: - Appearance - Assay (% Purity) - Degradation Products sampling->analysis1 analysis2 Identify & Quantify Degradation Products analysis1->analysis2 eval1 Analyze Data Trends (Degradation Kinetics) analysis2->eval1 eval2 Determine Shelf-Life & Storage Conditions eval1->eval2

Caption: General workflow for a pharmaceutical stability study.
Procedure

  • Method Validation: Develop and validate a stability-indicating HPLC method. This method must be able to resolve the active compound from any degradation products and potential impurities.

  • Sample Preparation: Place accurately weighed amounts of the solid compound into vials. For solution stability, prepare solutions in relevant solvents (identified from solubility studies) at known concentrations.

  • Storage Conditions: Store the samples under various ICH-recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7][11]

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., initial, 1, 3, and 6 months for accelerated studies; initial, 3, 6, 9, 12 months for the first year of long-term studies).[8]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Any change in color or physical form.

    • Assay: The concentration or purity of this compound.

    • Degradation Products: The presence and quantity of any new peaks in the chromatogram.

Data Presentation

Stability data should be tabulated to track changes over time and under different conditions.

Table 2: Stability of this compound (Solid State, Accelerated Conditions: 40°C/75%RH)

Time Point (Months)AppearanceAssay (% Label Claim)Individual Unspecified Degradant (%)Total Degradants (%)
0White Powder100.0< 0.05< 0.1
1
3
6

Conclusion

The successful application of this compound in research and development hinges on a thorough understanding of its solubility and stability profiles. The experimental protocols and data management frameworks presented in this guide provide a robust foundation for researchers to generate the necessary data to support synthesis optimization, formulation design, and regulatory compliance. By systematically evaluating these properties, scientists can ensure the reliable performance and quality of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a valuable fluorinated building block in the development of advanced materials and pharmaceutical agents.[1] This document details the most effective synthetic route from commercially available starting materials, provides in-depth experimental protocols, and summarizes key quantitative data.

Introduction

This compound, also known as 5-bromo-3-fluorosalicylaldehyde, is a key intermediate in the synthesis of Schiff bases, which are utilized in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and bioactive compounds with antimicrobial properties.[1] Its trifunctionalized aromatic core, featuring bromo, fluoro, and salicylaldehyde moieties, offers a versatile platform for diverse chemical modifications.

This guide focuses on a robust and efficient synthetic pathway, commencing with the bromination of 4-fluorophenol to yield the key intermediate, 2-bromo-4-fluorophenol, followed by a regioselective ortho-formylation to afford the target molecule.

Synthetic Pathway Overview

The recommended synthetic route involves two primary steps:

  • Bromination of 4-Fluorophenol: This step introduces a bromine atom ortho to the hydroxyl group of 4-fluorophenol, yielding 2-bromo-4-fluorophenol.

  • Ortho-Formylation of 2-Bromo-4-fluorophenol: The introduction of a formyl group at the ortho position to the hydroxyl group of 2-bromo-4-fluorophenol is achieved via a modified Duff reaction, yielding the final product, this compound.

Synthesis_Pathway start 4-Fluorophenol intermediate 2-Bromo-4-fluorophenol start->intermediate Bromination product This compound intermediate->product ortho-Formylation (Duff Reaction)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4-fluorophenol (Intermediate)

This protocol is adapted from established procedures for the bromination of phenols.

Materials:

  • 4-Fluorophenol

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluorophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of liquid bromine in dichloromethane dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a 5% aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluorophenol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Target Molecule)

This protocol is based on a modified Duff reaction, which has been reported to be highly efficient for this transformation.

Materials:

  • 2-Bromo-4-fluorophenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl, aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-4-fluorophenol in trifluoroacetic acid in a round-bottom flask, add hexamethylenetetramine in one portion.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with a 2M aqueous solution of hydrochloric acid and stir for 1 hour to hydrolyze the intermediate imine.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. A reported yield for this transformation is 78%.

Data Presentation

Reactant and Product Information
Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-FluorophenolStarting MaterialC₆H₅FO112.10371-41-5
2-Bromo-4-fluorophenolIntermediateC₆H₄BrFO191.00496-69-5
This compoundProductC₇H₄BrFO₂219.01251300-28-4
Physical and Spectroscopic Data of this compound
PropertyValue
Physical State Yellow solid
Melting Point 112-116 °C[1]
Purity (typical) >97%[1]
¹H NMR (CDCl₃, ppm) Predicted: δ 11.0-12.0 (s, 1H, -OH), 9.8-10.0 (s, 1H, -CHO), 7.5-7.8 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, ppm) Predicted: δ 190-195 (CHO), 155-160 (C-OH), 150-155 (C-F), 110-140 (Ar-C)
FTIR (cm⁻¹) Predicted: 3100-3300 (O-H stretch), 2800-2900 (C-H stretch, aldehyde), 1650-1680 (C=O stretch, aldehyde), 1580-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch), 600-700 (C-Br stretch)

Note: Predicted spectroscopic data is based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from structurally similar compounds.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the target molecule.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ortho-Formylation s1_start Dissolve 4-Fluorophenol in CH₂Cl₂ s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_br2 Add Bromine Solution s1_cool->s1_add_br2 s1_react Stir at Room Temperature s1_add_br2->s1_react s1_quench Quench with Na₂SO₃ s1_react->s1_quench s1_workup Aqueous Workup s1_quench->s1_workup s1_dry Dry and Concentrate s1_workup->s1_dry s1_purify Purify Intermediate s1_dry->s1_purify s2_start Dissolve Intermediate in TFA s1_purify->s2_start Use Purified Intermediate s2_add_hmta Add HMTA s2_start->s2_add_hmta s2_reflux Reflux for 4-6 hours s2_add_hmta->s2_reflux s2_hydrolyze Hydrolyze with HCl s2_reflux->s2_hydrolyze s2_extract Extract with Ethyl Acetate s2_hydrolyze->s2_extract s2_wash Wash Organic Layer s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Purify Final Product s2_dry->s2_purify

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 4-fluorophenol via a two-step sequence of bromination and ortho-formylation is a reliable and efficient method for obtaining this valuable building block. The modified Duff reaction in the second step provides good regioselectivity and high yield. The detailed protocols and data presented in this guide are intended to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis in their endeavors to utilize this versatile compound.

References

5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key halogenated salicylaldehyde derivative. It covers the compound's discovery and historical context, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications as a versatile building block in medicinal chemistry and materials science. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction and Historical Context

This compound, also known as 5-bromo-3-fluorosalicylaldehyde, is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in organic synthesis. While a singular, seminal publication detailing its initial "discovery" is not readily apparent, its synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the formylation of phenols. The primary method for its preparation is a variation of the Duff reaction , a classic organic reaction for the ortho-formylation of phenols using hexamethylenetetramine, first reported by James Cooper Duff in the 1930s.[1][2]

The earliest accessible records in chemical databases, such as its PubChem entry, date back to 2005, suggesting its availability and use from at least this period.[3] In the subsequent years, this compound has been increasingly cited in patent literature, highlighting its role as a crucial precursor in the development of novel therapeutic agents and functional materials. Its strategic substitution pattern, featuring a reactive aldehyde, a directing hydroxyl group, and two different halogens (bromo and fluoro), offers multiple sites for chemical modification, making it an attractive starting material for complex molecular architectures.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 251300-28-4
Molecular Formula C₇H₄BrFO₂[3]
Molecular Weight 219.01 g/mol [3]
Appearance Yellow solid[4]
Melting Point 112-116 °C
Purity >97% (typical)[4]
InChIKey YYCQXIWKIRQWHN-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data

Spectrum TypeKey Data PointsReference(s)
¹H NMR (400MHz, CDCl₃)δ 10.90 (s, 1H), 9.88 (d, J = 2.0 Hz, 1H), 7.49-7.53 (m, 2H)[5]
¹³C NMR Data not readily available in searched literature.
Mass Spectrometry Monoisotopic Mass: 217.93787 Da[3]

Experimental Protocols

The most robust and cited method for the synthesis of this compound is a modified Duff reaction. The following protocol is adapted from the patent literature.

Synthesis of this compound via Duff Reaction

This procedure details the ortho-formylation of 4-bromo-2-fluorophenol.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-bromo-2-fluorophenol 4-Bromo-2-fluorophenol reaction_intermediate Iminium Intermediate 4-bromo-2-fluorophenol->reaction_intermediate hexamethylenetetramine Hexamethylenetetramine hexamethylenetetramine->reaction_intermediate TFA Trifluoroacetic Acid (TFA) TFA->reaction_intermediate 90 °C product This compound hydrolysis Acidic Hydrolysis hydrolysis->product reaction_intermediate->hydrolysis

Figure 1: Synthetic Pathway to this compound.

Materials:

  • 4-Bromo-2-fluoro-phenol (10 g, 52.4 mmol)

  • Hexamethylenetetramine (14.7 g, 105 mmol)

  • Trifluoroacetic acid (50 mL)

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of 4-bromo-2-fluoro-phenol (10 g, 52.4 mmol) in trifluoroacetic acid (50 mL), add hexamethylenetetramine (14.7 g, 105 mmol) in three portions over 20 minutes at room temperature.

  • Stir the mixture at room temperature for an additional 20 minutes.

  • Heat the reaction mixture to 90 °C and maintain stirring at this temperature for 13 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile building block primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its utility stems from the aldehyde functional group, which readily undergoes condensation reactions, and the halogenated aromatic ring, which can be further functionalized.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines). These are typically formed by the condensation of the aldehyde with a primary amine. The resulting Schiff bases, often acting as bidentate or tetradentate ligands, can coordinate with metal ions to form complexes with interesting photophysical or biological properties.[4]

G cluster_0 Logical Flow: From Building Block to Application A 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde C Schiff Base Ligand A->C + B Primary Amine (R-NH₂) B->C E Metal-Schiff Base Complex C->E + D Metal Ion (e.g., Zn(II), Cu(II)) D->E F Applications E->F Leads to

Figure 2: Role as a Precursor for Schiff Base Metal Complexes.

These metal complexes have been investigated for applications in:

  • Organic Light-Emitting Diodes (OLEDs) [4]

  • Dye-Sensitized Solar Cells (DSSCs) [4]

  • Antimicrobial Agents [4]

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The patent literature reveals the crucial role of this compound as a key intermediate in the synthesis of various classes of therapeutic agents.

Table 3: Examples of Pharmaceutical Scaffolds Derived from this compound

Therapeutic Target/ClassExample ApplicationReference(s)
Toll-like Receptor 2 (TLR2) Modulators Synthesis of antagonists for treating inflammatory diseases and neurological disorders.[6]
Factor VIIa Inhibitors Preparation of macrocyclic inhibitors for the treatment of thromboembolic disorders.[7]
Phosphodiesterase 4 (PDE4) Inhibitors Synthesis of boron-containing inhibitors for inflammatory diseases.[5]

The aldehyde group is typically used to construct a larger heterocyclic system through condensation or multi-step transformations. The bromo and fluoro substituents can influence the electronic properties and metabolic stability of the final drug molecule.

Conclusion

This compound is a synthetically valuable and readily accessible chemical intermediate. Its preparation via a modified Duff reaction is well-documented, providing a reliable route to this compound. The trifunctional nature of the molecule—possessing an aldehyde, a hydroxyl group, and two distinct halogens—renders it a highly versatile precursor for a wide range of applications. Its demonstrated utility in the synthesis of advanced materials and complex pharmaceutical agents underscores its importance for the scientific research and drug development communities. This guide serves as a foundational resource for leveraging the synthetic potential of this important building block.

References

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, proposed synthesis, and applications, with a focus on the preparation of Schiff base derivatives for biological evaluation.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, this compound.[1] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 251300-28-4[1][2][3][4]
Molecular Formula C₇H₄BrFO₂[1][2][4]
Synonyms 5-Bromo-3-fluorosalicylaldehyde[2][3][5]
Benzaldehyde, 5-bromo-3-fluoro-2-hydroxy-[1]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property Value Source
Molecular Weight 219.01 g/mol [1][2][3][4][5]
Melting Point 112-116 °C[3][5]
Appearance Yellow solidInferred from similar compounds
Purity >97%[3][5]
Exact Mass 217.93787 Da[1]
Topological Polar Surface Area 37.3 Ų[1]
Spectral Information
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (downfield, ~9.5-10.5 ppm), the hydroxyl proton (variable, may be broad), and aromatic protons with splitting patterns influenced by the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190 ppm), carbons attached to the hydroxyl, fluorine, and bromine atoms, and other aromatic carbons at their characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde (~1650-1700 cm⁻¹), a broad O-H stretch from the phenolic hydroxyl group (~3200-3400 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol involves the direct bromination of 3-fluoro-2-hydroxybenzaldehyde.

dot

G Proposed Synthesis of this compound A 3-Fluoro-2-hydroxybenzaldehyde B Dissolve in Acetic Acid A->B C Add Bromine (Br₂) dropwise at controlled temperature B->C D Stir at room temperature C->D E Reaction Monitoring (TLC) D->E F Quench with water and extract with Ethyl Acetate E->F Upon completion G Dry organic layer and concentrate F->G H Purify by column chromatography or recrystallization G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. The derivatives of this compound are of interest for their potential biological activities.

dot

G Synthesis and Biological Evaluation of Schiff Base Derivatives cluster_synthesis Synthesis cluster_complexation Metal Complexation cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (Ethanol, reflux, catalytic acid) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Derivative C->D F Complexation Reaction D->F E Metal Salt (e.g., Cu(OAc)₂, NiCl₂) E->F G Schiff Base Metal Complex F->G H Antimicrobial Assays (e.g., MIC determination) G->H I Anticancer Assays (e.g., MTT assay) G->I

Caption: Workflow for synthesis and evaluation of Schiff base metal complexes.

Experimental Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask with gentle heating.

  • Amine Addition: In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Isolation: After cooling to room temperature, the precipitated Schiff base product is collected by vacuum filtration.

  • Purification: Wash the solid product with a small amount of cold ethanol and dry it in a desiccator. The product can be further purified by recrystallization if necessary.

Potential Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its Schiff base derivatives and their metal complexes have potential applications in drug discovery due to their reported biological activities.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes and their metal complexes are known to exhibit significant antimicrobial properties.[6][7] The chelation of the Schiff base with a metal ion can enhance its biological efficacy, possibly by increasing its lipophilicity and facilitating its transport across microbial cell membranes.[8] Derivatives of the title compound could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[9][10][11][12][13] The proposed mechanisms of action often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[8] The anticancer potential of new derivatives can be assessed in vitro using assays such as the MTT assay to determine their IC₅₀ values against relevant cancer cell lines.[9]

Applications in Materials Science

Derivatives of salicylaldehydes, including fluorinated and brominated analogues, are used in the synthesis of ligands for coordination complexes that have applications in materials science.[5] Specifically, these complexes have been investigated as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[5] The presence of halogen atoms can tune the electronic properties and photophysical characteristics of the resulting materials.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Health and Safety Data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 251300-28-4), a fluorinated multifunctional building block utilized in the synthesis of Schiff bases for various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1] Adherence to strict safety protocols is imperative when handling this compound due to its hazardous nature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
CAS Number 251300-28-4[2][3]
Appearance Not explicitly stated, but related compounds are off-white to tan or light brown crystalline powders.
Synonyms 5-Bromo-3-fluorosalicylaldehyde[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3]

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3

Source:[2][3]

Hazard Statements

The corresponding hazard statements (H-statements) provide specific information about the nature of the hazards.

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Source:[2][3]

Precautionary Statements

The following precautionary statements (P-statements) are recommended for the safe handling of this compound.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[2][3][4]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the classification of this chemical as a skin and eye irritant is likely based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[5][6][7]

  • Test System: The albino rabbit is the most commonly used animal model for this assay.[5]

  • Methodology:

    • A small area of the animal's skin is shaved.

    • A single dose of the test substance (0.5 g for solids) is applied to the shaved area and covered with a gauze patch.[5]

    • The exposure duration is typically 4 hours.[5]

    • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours).[8]

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.[5][8]

  • Evaluation: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.[5]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or serious eye damage.[9][10][11]

  • Test System: Healthy, adult albino rabbits are the recommended test subjects.[9][10]

  • Methodology:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11]

    • The eyelids are held together for a short period to prevent loss of the substance.[10]

    • The eyes are not washed out for at least 24 hours after application unless immediate corrosive effects are observed.[10][12]

    • The eyes are examined for signs of corneal, iridial, and conjunctival irritation at 1, 24, 48, and 72 hours post-application.[11]

    • The observation period can be extended up to 21 days to assess the reversibility of the observed effects.[9][12]

  • Evaluation: Ocular lesions are scored, and the substance is classified based on the severity and persistence of the irritation.[11]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[3]
Skin Contact Immediately wash the affected area with plenty of water.[3] If skin irritation develops, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3]
Ingestion Rinse the mouth with water. If the individual feels unwell, seek medical advice.[3]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust and coming into contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[13]

  • Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[14]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for handling and assessing the hazards of chemical compounds like this compound.

G cluster_0 Hazard Identification Workflow A Literature Review & Existing Data Analysis C In Vitro Testing (e.g., Ames Test, Cell-based assays) A->C B In Silico Prediction (e.g., QSAR) B->C D In Vivo Testing (e.g., OECD 404, 405) C->D If necessary E GHS Classification & Labeling D->E

Hazard Identification Workflow

G cluster_1 Safe Handling and Exposure Control Workflow F Risk Assessment G Implement Engineering Controls (Fume Hood, Ventilation) F->G H Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) F->H K Emergency Preparedness (First Aid, Spill Kit) F->K I Follow Safe Work Practices (Avoid dust, wash hands) G->I H->I J Proper Storage & Waste Disposal I->J

Safe Handling and Exposure Control Workflow

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.

References

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, represents a versatile and highly promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring electron-withdrawing bromine and fluorine atoms alongside a reactive aldehyde and a chelating hydroxyl group, provides a fertile ground for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide explores the key research avenues for this compound, focusing on the synthesis of its Schiff base and metal complexes, and their potential applications as anticancer and antimicrobial agents. While direct biological data for derivatives of this compound is emerging, this document leverages data from structurally similar compounds, particularly 5-bromosalicylaldehyde derivatives, to highlight the immense research and development opportunities.

Core Compound Profile

PropertyValue
IUPAC Name This compound
Synonyms 5-Bromo-3-fluorosalicylaldehyde
CAS Number 251300-28-4
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance White to off-white powder
Melting Point 112 - 116 °C

Synthesis of Bioactive Derivatives: Schiff Bases and Metal Complexes

This compound is an ideal precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between its aldehyde group and a primary amine.[1] These Schiff bases, characterized by the azomethine (-C=N-) group, can act as bidentate or tetradentate ligands, capable of coordinating with various metal ions to form stable metal complexes.[1] The presence of bromine and fluorine atoms on the aromatic ring is anticipated to enhance the lipophilicity and, consequently, the biological activity of the resulting compounds.

Experimental Protocol: Synthesis of Schiff Bases

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 0.01 moles of this compound in 25 mL of absolute ethanol.

  • To this solution, add a solution of 0.01 moles of the selected primary amine in 25 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Experimental Protocol: Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes from the synthesized Schiff bases.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Dissolve 0.002 moles of the Schiff base ligand in 30 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.001 moles of the respective metal(II) salt in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux the reaction mixture for 3-6 hours, during which a colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the complex with ethanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Potential Research Area: Anticancer Activity

Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated significant potential as anticancer agents.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway: Potential Involvement of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is a hallmark of many cancers. Studies on salicylaldehyde derivatives suggest that they may exert their anticancer effects by modulating the MAPK pathway, leading to the activation of apoptotic cascades in cancer cells.[4] Further research is warranted to investigate if derivatives of this compound follow a similar mechanism.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative (Hypothetical Target) Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Quantitative Data from Analogous Compounds

While specific IC₅₀ values for this compound derivatives are not yet widely reported, studies on Schiff bases derived from the closely related 5-bromosalicylaldehyde demonstrate potent cytotoxic activity against various cancer cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference
Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneHL-60 (Human promyelocytic leukemia)1.14 - 1.31[2]
Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneSKW-3 (Human T-cell leukemia)1.14 - 1.31[2]
Copper(II) complex of salicylaldehyde-L-phenylalanine Schiff baseC33A (Cervical cancer)Dose-dependent cytotoxicity[5]
Copper(II) complex of salicylaldehyde-L-phenylalanine Schiff baseHeLa (Cervical cancer)Dose-dependent cytotoxicity[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Research Area: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Schiff bases and their metal complexes have long been recognized for their broad-spectrum antimicrobial properties. The halogen substituents on the this compound scaffold are expected to contribute positively to this activity.

Quantitative Data from Analogous Compounds

Studies on Schiff bases derived from 5-chlorosalicylaldehyde and 5-bromosalicylaldehyde have shown promising activity against a range of bacteria and fungi.

CompoundTest OrganismMIC (µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolP. fluorescence2.8
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolA. niger47.5
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic/antifungal drug (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for Drug Discovery

The development of new therapeutic agents from this compound can follow a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start 5-Bromo-3-fluoro-2- hydroxybenzaldehyde Synthesis Synthesis of Schiff Bases & Metal Complexes Start->Synthesis Screening Biological Screening (Anticancer & Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt SAR Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthetic accessibility and the proven biological activities of its structural analogs strongly suggest that its derivatives, particularly Schiff bases and their metal complexes, are prime candidates for further investigation.

Future research should focus on:

  • Synthesis and characterization of a focused library of derivatives: A systematic exploration of different amine components in the Schiff base synthesis will be crucial to establish structure-activity relationships (SAR).

  • Comprehensive biological evaluation: Screening these new compounds against a wide panel of cancer cell lines and microbial strains is necessary to identify lead candidates.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways, such as the MAPK pathway, will be vital for rational drug design and optimization.

  • In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.

The exploration of this compound and its derivatives holds the promise of delivering novel and effective treatments for cancer and infectious diseases, addressing critical unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases from 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This document includes methodologies for synthesis, purification, and characterization, alongside a summary of potential applications based on structurally related compounds. The information is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. Derivatives of halogenated and hydroxylated benzaldehydes are of particular interest due to their wide range of biological activities and applications in coordination chemistry. This compound is a valuable precursor for synthesizing novel Schiff bases, with the bromo and fluoro substituents expected to modulate the electronic properties and biological efficacy of the resulting compounds. These derivatives are promising candidates for investigation in drug discovery and materials science.

General Reaction Scheme

The synthesis of Schiff bases from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

G reac1 This compound prod1 Schiff Base reac1->prod1 + R-NH2 reac2 Primary Amine (R-NH2) prod2 Water (H2O) prod1->prod2 - H2O

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of Schiff bases from structurally similar aldehydes. Researchers should optimize the reaction conditions for their specific primary amine.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the primary amine (1 equivalent) dissolved in a minimal amount of absolute ethanol.

  • (Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, NMR, and Mass Spectrometry.

Protocol 2: Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify key functional groups. The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the azomethine group (C=N) stretching vibration, typically in the range of 1600-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm. The signals for the aromatic protons and the phenolic -OH proton should also be assigned.

    • ¹³C NMR: The resonance for the azomethine carbon atom typically appears in the range of δ 160-170 ppm.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound to confirm its identity.

Data Presentation

The following tables summarize representative characterization data for Schiff bases derived from the closely related 5-bromosalicylaldehyde . These values can serve as a reference for the expected data for Schiff bases derived from this compound.

Table 1: Physical and Spectroscopic Data of a Schiff Base Derived from 5-Bromosalicylaldehyde and β-alanine [1]

PropertyData
Compound Name (E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acid
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
Melting Point Not Reported
FT-IR (cm⁻¹) ν(C=N): 1609, ν(C=O): 1669, ν(C-O): 1250-1360
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons, azomethine proton, and other relevant signals.
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to all carbon atoms in the molecule.
Mass Spectrum (m/z) [M+H]⁺ or other relevant fragments.

Table 2: Physical and Spectroscopic Data of a Schiff Base Derived from 5-Bromosalicylaldehyde and Aniline [2]

PropertyData
Compound Name 2-((phenylimino)methyl)-4-bromophenol
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
Melting Point Not Reported
FT-IR (cm⁻¹) Characteristic peaks for C=N, C-O, and aromatic C-H stretches.
¹H NMR (Acetone-d₆, δ ppm) Aromatic protons and the azomethine proton signal.
¹³C NMR (Acetone-d₆, δ ppm) Azomethine carbon at ~159.32 ppm, phenolic carbon at ~161.87 ppm.
Mass Spectrum (m/z) Molecular ion peak and relevant fragmentation pattern.

Potential Applications

Schiff bases derived from substituted salicylaldehydes are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is limited, the following applications are anticipated based on structurally similar compounds.

  • Antimicrobial Activity: Many Schiff bases containing bromo and hydroxyl groups have demonstrated significant antibacterial and antifungal properties. The azomethine group is crucial for their biological activity.

  • Anticancer Activity: Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

  • Coordination Chemistry: The presence of nitrogen and oxygen donor atoms makes these Schiff bases excellent ligands for the formation of stable metal complexes. These complexes themselves can have enhanced biological and catalytic properties.

Mandatory Visualizations

Experimental Workflow

G start Start dissolve Dissolve this compound and primary amine in ethanol start->dissolve reflux Reflux the reaction mixture for 2-4 hours dissolve->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize dry Dry the purified product recrystallize->dry characterize Characterize the Schiff base (M.P., FT-IR, NMR, MS) dry->characterize end End characterize->end G schiff_base Schiff Base Derivative cell_membrane Cancer Cell Membrane schiff_base->cell_membrane Interacts with ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Notes and Protocols for Condensation Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various condensation reactions utilizing 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined below are foundational for creating diverse molecular scaffolds, such as Schiff bases and coumarins, which are of significant interest in medicinal chemistry.

Introduction

This compound is a substituted salicylaldehyde derivative that serves as a valuable precursor in organic synthesis. The presence of electron-withdrawing fluorine and bromine atoms, coupled with the reactive aldehyde and hydroxyl functionalities, allows for a variety of chemical transformations. Condensation reactions, in particular, offer a straightforward approach to constructing complex molecules from this starting material. The products of these reactions, such as Schiff bases and coumarins, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details protocols for Schiff base formation, Knoevenagel condensation for coumarin synthesis, and the Claisen-Schmidt condensation.

Key Synthetic Methodologies and Protocols

Synthesis of Schiff Bases

Schiff bases, or imines, are synthesized through the condensation of a primary amine with an aldehyde.[3] These compounds and their metal complexes have applications in materials science, such as in OLEDs and dye-sensitized solar cells, and are also investigated for their antimicrobial activities.[3]

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

This protocol is adapted from a general procedure for the synthesis of Schiff bases from substituted salicylaldehydes.[4][5]

Reagents & Setup:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Add aniline (1.0 eq.) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the solid from hot ethanol to yield the pure Schiff base.

  • Dry the product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Eq.
This compound219.01101.0
Aniline93.13101.0
Absolute Ethanol-50 mL-

Table 1: Reagents for Schiff Base Synthesis.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[6][7] This reaction is particularly useful for the synthesis of coumarin derivatives from 2-hydroxybenzaldehydes.[8][9][10]

Experimental Protocol: Synthesis of 7-Bromo-9-fluoro-3-substituted-coumarin

This protocol is based on established procedures for the synthesis of coumarin derivatives from substituted 2-hydroxybenzaldehydes.[9][10]

Reagents & Setup:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate, or malononitrile)

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in ethanol within a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature, which should result in the formation of a solid precipitate.[1]

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl if necessary to induce precipitation.[9]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.[9]

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.[1]

  • Dry the product under vacuum and confirm its structure by spectroscopic methods.

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Eq.
This compound219.01101.0
Diethyl Malonate160.17121.2
Piperidine85.1510.1
Ethanol-30 mL-

Table 2: Reagents for Knoevenagel Condensation.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone).[11][12] This reaction can be performed under solvent-free conditions.[12]

Experimental Protocol: Synthesis of a Chalcone Derivative

This is a general protocol for the Claisen-Schmidt condensation which can be adapted for this compound.[12][13]

Reagents & Setup:

  • This compound

  • An aliphatic or aromatic ketone (e.g., acetone, acetophenone)

  • Sodium Hydroxide (NaOH)

  • Mortar and pestle (for solvent-free conditions) or a round-bottom flask with a stirrer

Procedure (Solvent-Free):

  • In a mortar, combine this compound (1.0 eq.), the ketone (0.5 eq. for bis-adduct), and solid NaOH (catalytic amount, e.g., 20 mol%).[12]

  • Grind the mixture with a pestle for 5-15 minutes at room temperature. The progress can be monitored by TLC by dissolving a small sample in a suitable solvent.

  • After completion, add ice-cold water to the reaction mixture.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.

  • Dry the product and characterize it by spectroscopic analysis.

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Eq.
This compound219.01101.0
Acetophenone120.1550.5
Sodium Hydroxide40.0020.2

Table 3: Reagents for Claisen-Schmidt Condensation.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow General Workflow for Condensation Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Dissolve this compound and second reactant in solvent start->reagents add_catalyst Add Catalyst (e.g., Piperidine, NaOH) reagents->add_catalyst react Heat to Reflux (if required) add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate Product (add water/acid if needed) cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Solvent filter->recrystallize dry Dry Product recrystallize->dry characterize Characterize by NMR, MS, etc. dry->characterize end End characterize->end

Caption: General experimental workflow for condensation reactions.

Conclusion

The protocols provided herein offer robust methods for the synthesis of diverse molecular structures from this compound. These condensation reactions are fundamental transformations that enable the generation of compound libraries for screening in drug discovery programs. The resulting Schiff bases, coumarins, and chalcones are valuable scaffolds for the development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. This document offers detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthetic workflows.

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry. When synthesized from substituted salicylaldehydes, such as this compound, these ligands and their subsequent metal complexes exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The presence of bromo and fluoro substituents on the salicylaldehyde ring can significantly influence the electronic properties, stability, and biological efficacy of the resulting metal complexes. These complexes have garnered attention for their potential as antimicrobial, anticancer, and catalytic agents.

Synthesis of Schiff Base Ligand and Metal Complexes

The synthesis is typically a two-step process: first, the formation of the Schiff base ligand through the condensation of this compound with a primary amine, and second, the complexation of the Schiff base with a metal salt.

Synthesis_Workflow cluster_0 Schiff Base Synthesis cluster_1 Metal Complex Synthesis This compound This compound Condensation Condensation Reaction (Ethanol, Reflux, Acid catalyst) This compound->Condensation Primary_Amine Primary Amine (e.g., Aniline derivative) Primary_Amine->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base Formation Purification_1 Purification (Filtration, Recrystallization) Schiff_Base->Purification_1 Characterization_1 Characterization (FT-IR, NMR, Mass Spec) Purification_1->Characterization_1 Schiff_Base_Ligand Schiff Base Ligand Complexation Complexation Reaction (Ethanol, Reflux) Schiff_Base_Ligand->Complexation Metal_Salt Metal Salt (e.g., Cu(II), Ni(II), Co(II) acetate) Metal_Salt->Complexation Metal_Complex Metal Complex Complexation->Metal_Complex Formation Purification_2 Purification (Filtration, Washing) Metal_Complex->Purification_2 Characterization_2 Characterization (FT-IR, UV-Vis, Elemental Analysis) Purification_2->Characterization_2

Caption: General workflow for the synthesis of Schiff base metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • To this solution, add the primary amine (10 mmol) dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from ethanol.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine group.

Protocol 2: Synthesis of Metal(II) Complex

This protocol outlines a general method for the synthesis of a metal(II) complex using the prepared Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate, Cobalt(II) acetate tetrahydrate)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the synthesized Schiff base ligand (2 mmol) in hot absolute ethanol (50 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (1 mmol) in absolute ethanol (25 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Attach a reflux condenser and reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Data Presentation

Table 1: Spectroscopic Data for a Representative Schiff Base and its Cu(II) Complex
Compound/Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)UV-Vis λ_max (nm)
Schiff Base Ligand
O-H (phenolic)~3400 (broad)~13.0 (s, 1H)~270, ~350
C=N (azomethine)~1620~8.5 (s, 1H)
Aromatic C-H~30507.0 - 8.0 (m)
Cu(II) Complex
C=N (azomethine)~1605 (shift to lower frequency)Paramagnetically broadened~280, ~390, ~450 (d-d transition)
M-N~520
M-O~450

Note: The exact values will vary depending on the specific primary amine used and the metal ion.

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Schiff Base Ligand >100>100>100>100>100
Cu(II) Complex 12.525505025
Ni(II) Complex 2550100>10050
Co(II) Complex 25505010050
Ciprofloxacin 6.253.126.2512.5N/A
Fluconazole N/AN/AN/AN/A12.5

Note: These are representative data based on studies of similar halogenated salicylaldehyde Schiff base complexes. Actual values may vary.

Table 3: In Vitro Anticancer Activity Data (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Schiff Base Ligand >50>50>50
Cu(II) Complex 15.220.525.8
Ni(II) Complex 22.828.133.4
Co(II) Complex 18.924.330.1
Cisplatin 8.510.212.6

Note: These are representative data based on studies of similar halogenated salicylaldehyde Schiff base complexes. Actual values may vary.

Biological Activity and Potential Applications

Metal complexes of Schiff bases derived from halogenated salicylaldehydes often exhibit enhanced biological activity compared to the free ligands. This is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membrane of microorganisms and cancer cells, thereby enhancing its biological activity.

Biological_Activity cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism Metal_Complex Schiff Base Metal Complex Penetration Increased Lipophilicity leads to Cell Penetration Metal_Complex->Penetration Uptake Cellular Uptake Metal_Complex->Uptake Cell_Membrane Bacterial/Fungal Cell Membrane Enzyme_Inhibition Inhibition of Cellular Enzymes Penetration->Enzyme_Inhibition DNA_Binding Binding to DNA/RNA Penetration->DNA_Binding ROS_Generation Generation of Reactive Oxygen Species (ROS) Penetration->ROS_Generation Cell_Death_A Cell Death Enzyme_Inhibition->Cell_Death_A DNA_Binding->Cell_Death_A ROS_Generation->Cell_Death_A Cancer_Cell Cancer Cell Membrane DNA_Interaction Interaction with DNA (Intercalation/Cleavage) Uptake->DNA_Interaction Apoptosis_Induction Induction of Apoptosis DNA_Interaction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Cell_Death_C Cancer Cell Death Apoptosis_Induction->Cell_Death_C Cell_Cycle_Arrest->Cell_Death_C

Caption: Plausible mechanisms of action for Schiff base metal complexes.

Antimicrobial Activity: The metal complexes often show significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve the disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication.

Anticancer Activity: Several Schiff base metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include binding to DNA, leading to the inhibition of replication and transcription, generation of reactive oxygen species (ROS) that cause cellular damage, and induction of apoptosis (programmed cell death).

Catalytic Activity: These complexes can also be explored for their catalytic potential in various organic transformations, such as oxidation and reduction reactions, owing to the ability of the metal center to exist in different oxidation states.

Conclusion

The synthesis of metal complexes using Schiff bases derived from this compound provides a promising avenue for the development of new therapeutic agents and catalysts. The protocols and data presented here serve as a valuable resource for researchers in medicinal chemistry and materials science to design and synthesize novel compounds with enhanced biological and chemical properties. Further investigations into the structure-activity relationships and detailed mechanistic studies are warranted to fully exploit the potential of these versatile compounds.

Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, serves as a versatile and valuable building block in the field of medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing bromine and fluorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group, provides a scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its applications in creating antimicrobial and anticancer agents.

Antimicrobial Applications

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated significant potential as antimicrobial agents. The imine linkage (-C=N-) of the Schiff base is crucial for its biological activity, which can be further enhanced through coordination with metal ions.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through a condensation reaction between this compound and a primary amine. The resulting imine compounds can be used as ligands to form stable metal complexes.

Experimental Protocol: Synthesis of a Schiff Base from this compound and 4,4'-Diaminodiphenylmethane

This protocol describes the synthesis of a binucleating Schiff base ligand.

Materials:

  • This compound

  • 4,4'-Diaminodiphenylmethane

  • Methanol (HPLC grade)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.19 g (0.01 mol) of this compound in 30 mL of methanol.

  • To this solution, add a methanolic solution of 1.98 g (0.01 mol) of 4,4'-diaminodiphenylmethane in 20 mL of methanol.

  • The resulting mixture is refluxed with constant stirring for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.

Synthesis of Schiff Base Metal Complexes

The synthesized Schiff base can be used to form metal complexes, which often exhibit enhanced biological activity.

Experimental Protocol: Synthesis of a Cu(II) Schiff Base Complex

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) acetate monohydrate

  • Methanol (HPLC grade)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Suspend the synthesized Schiff base (0.01 mol) in 50 mL of methanol in a 100 mL round-bottom flask.

  • Add a methanolic solution of copper(II) acetate monohydrate (0.02 mol) dropwise with constant stirring.

  • The mixture is stirred at room temperature for 2-3 hours.

  • The resulting colored complex is collected by filtration, washed with methanol, and dried.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the disc-agar diffusion method to determine the zone of inhibition.

Experimental Protocol: Disc-Agar Diffusion Assay

Materials:

  • Synthesized compounds (Schiff base and metal complex)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

  • Fungal strain (e.g., Aspergillus fumigatus)

  • Nutrient agar medium

  • Sterile Petri dishes

  • Sterile filter paper discs

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the respective microbial cultures.

  • Impregnate sterile filter paper discs with the test compound solutions and place them on the inoculated agar surface.

  • Place a disc impregnated with DMSO as a negative control and a disc with a standard antimicrobial drug as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc.

Data Presentation:

CompoundTarget OrganismActivity
Cu(II) Complex S. aureus, B. subtilis, E. coli, K. pneumoniae, A. fumigatusGood
Ni(II) Complex S. aureus, B. subtilis, E. coli, K. pneumoniae, A. fumigatusGood
Co(II) Complex S. aureus, B. subtilis, E. coli, K. pneumoniae, A. fumigatusGood

Note: "Good" indicates reported antimicrobial activity, though quantitative data was not provided in the source.[1]

Anticancer Applications

Derivatives of this compound are also being investigated for their potential as anticancer agents. One of the explored mechanisms is the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.

Synthesis of a Potential Fatty Acid Synthase Inhibitor Intermediate

The following protocol describes the synthesis of an intermediate that can be used to develop novel triazolone-based FAS inhibitors.

Experimental Protocol: Synthesis of Methyl 2-((5-bromo-3-fluoro-2-formyl)phenoxy)acetate

Materials:

  • This compound

  • Potassium carbonate

  • Methyl bromoacetate

  • Acetonitrile

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (4.57 mmol) in 30 mL of acetonitrile.

  • Add potassium carbonate (12.66 mmol) to the solution and stir the mixture for 30 minutes.

  • Add methyl bromoacetate (5.48 mmol) to the reaction mixture.

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • Upon completion, concentrate the reaction mixture to dryness in vacuo.

  • The crude material can be purified by column chromatography.

Cytotoxicity Evaluation

The anticancer potential of synthesized compounds is typically assessed by in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

Quantitative cytotoxicity data for derivatives of this compound are not widely published. However, the data for derivatives of structurally similar bromo-hydroxybenzaldehydes against various cancer cell lines can provide an indication of their potential.

Compound TypeCell LineReported IC50 (µM)
Benzyloxybenzaldehyde derivatives HL-60<1 - >10
Gallium(III) complexes of 5-bromosalicylaldehyde benzoylhydrazones HL-60, SKW-3Low micromolar range

Note: This data is for structurally related compounds and serves as a reference for the potential activity of this compound derivatives.

Visualizations

Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde C Condensation Reaction (Reflux in Methanol) A->C B Primary Amine B->C D Schiff Base Ligand C->D F Complexation Reaction D->F E Metal Salt (e.g., Cu(OAc)2) E->F G Schiff Base Metal Complex F->G H Synthesized Compounds (Ligand and Complex) I Disc-Agar Diffusion Assay H->I J Incubation I->J K Measure Zone of Inhibition J->K L Determine Antimicrobial Activity K->L G A This compound Derivative (Inhibitor) C Inhibition of FAS A->C binds to B Fatty Acid Synthase (FAS) D Decreased Fatty Acid Synthesis C->D E Disruption of Cell Membrane Integrity and Signaling D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

References

Application Notes and Protocols: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of various heterocyclic compounds derived from 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This readily available starting material serves as a valuable scaffold for the generation of diverse molecular architectures, including Schiff bases, chalcones, coumarins, and pyrazoles, many of which exhibit promising biological activities. The protocols outlined below are based on established synthetic methodologies for analogous substituted benzaldehydes and can be adapted for this specific precursor.

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. These compounds are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The reaction of this compound with various primary amines yields a library of Schiff bases with potential for further biological evaluation.

General Reaction Pathway:

Schiff_Base_Synthesis cluster_conditions Reaction Conditions reactant1 5-Bromo-3-fluoro-2- hydroxybenzaldehyde product Schiff Base reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux Chalcone_Synthesis cluster_conditions Reaction Conditions reactant1 5-Bromo-3-fluoro-2- hydroxybenzaldehyde product Chalcone reactant1->product + reactant2 Acetophenone (or substituted) reactant2->product conditions Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Stirring at RT Coumarin_Perkin_Synthesis cluster_conditions Reaction Conditions reactant1 5-Bromo-3-fluoro-2- hydroxybenzaldehyde product 6-Bromo-8-fluoro-coumarin reactant1->product + reactant2 Acetic Anhydride reactant2->product conditions Base (e.g., Sodium Acetate) Heat (180 °C) Pyrazole_Synthesis cluster_conditions Reaction Conditions reactant1 Chalcone Derivative product Pyrazole Derivative reactant1->product + reactant2 Hydrazine Hydrate (or substituted hydrazine) reactant2->product conditions Solvent (e.g., Ethanol or Acetic Acid) Reflux Signaling_Pathways cluster_compounds Heterocyclic Compounds cluster_targets Potential Biological Targets cluster_effects Biological Effects Schiff_Bases Schiff Bases Bacterial_Enzymes Bacterial Enzymes Schiff_Bases->Bacterial_Enzymes Chalcones Chalcones Cell_Membrane Cell Membrane Integrity Chalcones->Cell_Membrane Coumarins Coumarins NF_kB NF-κB Pathway Coumarins->NF_kB Pyrazoles Pyrazoles COX_Enzymes COX Enzymes Pyrazoles->COX_Enzymes Antimicrobial Antimicrobial Activity Bacterial_Enzymes->Antimicrobial Cell_Membrane->Antimicrobial Anti_inflammatory Anti-inflammatory Activity NF_kB->Anti_inflammatory COX_Enzymes->Anti_inflammatory Experimental_Workflow Start 5-Bromo-3-fluoro-2- hydroxybenzaldehyde Synthesis Synthesis of Heterocycle (Schiff Base, Chalcone, Coumarin, Pyrazole) Start->Synthesis Purification Purification (Filtration, Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Activity Screening (e.g., Antimicrobial, Anti-inflammatory assays) Characterization->Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Application Notes and Protocols for the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of substituted phenols, a crucial transformation in organic synthesis for the preparation of valuable hydroxybenzaldehyde derivatives. These products serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols outlined below cover classical and modern methods, offering a range of options to suit different substrates and desired regioselectivity.

Introduction

The introduction of a formyl group (-CHO) onto a phenolic ring is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho, para-directing group, which can lead to mixtures of isomers.[1] The choice of formylation method is therefore critical to control the regioselectivity and achieve high yields of the desired product. This document details several widely used methods, including the Reimer-Tiemann, Duff, Vilsmeier-Haack, and Magnesium-Mediated formylation reactions.

Factors Influencing Regioselectivity

The ratio of ortho to para isomers is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the phenol ring can hinder attack at the ortho positions, favoring para formylation.[1]

  • Reaction Conditions: Temperature, solvent, and the nature of the formylating agent can significantly impact the isomer distribution.

  • Chelation: Some methods involve metal ions that can chelate to the phenolic oxygen, directing the electrophile to the ortho position.

Comparative Data of Formylation Methods

The following table summarizes the typical yields and regioselectivity for the formylation of various substituted phenols using different methods. This data is intended to serve as a guide for selecting the most appropriate protocol.

Phenol DerivativeFormylation MethodMajor ProductYield (%)Reference
PhenolReimer-Tiemanno-Hydroxybenzaldehyde30-50[2][3]
PhenolDuff Reactiono-Hydroxybenzaldehyde15-20[4][5]
PhenolMgCl₂/Paraformaldehydeo-Hydroxybenzaldehyde70-99[6][7][8]
3,5-DimethoxyphenolTiCl₄/Dichloromethyl methyl ether2-Formyl-3,5-dimethoxyphenol65-94[9]
4-MethylphenolDuff Reaction2-Hydroxy-5-methylbenzaldehyde~18[5]
4-EthylphenolDuff Reaction2-Hydroxy-5-ethylbenzaldehyde18[5]
2-MethoxyphenolMgCl₂/ParaformaldehydeUnreactive-[6]
4-MethoxyphenolMgCl₂/Paraformaldehyde2-Hydroxy-5-methoxybenzaldehyde85[6]
4-ChlorophenolMgCl₂/Paraformaldehyde5-Chloro-2-hydroxybenzaldehyde82[6]
Methyl 4-hydroxybenzoateMgCl₂/ParaformaldehydeMethyl 3-formyl-4-hydroxybenzoate88[8]

Experimental Protocols

Reimer-Tiemann Reaction (ortho-Formylation)

This method utilizes chloroform in a basic solution to generate dichlorocarbene as the electrophile, which then reacts with the phenoxide ion.[2][3][10] It typically favors the formation of the ortho isomer.[2][11][12]

Materials:

  • Substituted Phenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (optional)

  • Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate (or other suitable organic solvent for extraction)

Procedure:

  • Dissolve the substituted phenol (1.0 equiv.) and sodium hydroxide (8.0 equiv.) in a mixture of water and ethanol (e.g., 2:1 ratio).[13]

  • Heat the mixture to 60-70 °C with vigorous stirring.[11][13]

  • Add chloroform (2.0 equiv.) dropwise to the heated solution over a period of 1 hour.[13] The reaction is often exothermic.[10]

  • Continue stirring the reaction mixture for an additional 3 hours at the same temperature.[13]

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

Reimer_Tiemann_Workflow start Start dissolve Dissolve Phenol & NaOH in H₂O/Ethanol start->dissolve heat Heat to 60-70 °C dissolve->heat add_chloroform Add Chloroform dropwise heat->add_chloroform react Stir for 3 hours add_chloroform->react cool_evap Cool & Evaporate Ethanol react->cool_evap acidify Acidify with HCl cool_evap->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, Dry, Concentrate & Purify extract->purify end End purify->end Duff_Reaction_Workflow start Start mix Combine Phenol, HMTA & Acid (e.g., Acetic Acid) start->mix heat Heat to 100-150 °C mix->heat cool Cool to Room Temp. heat->cool hydrolyze Hydrolyze with Aqueous H₂SO₄ cool->hydrolyze extract Extract with Organic Solvent hydrolyze->extract purify Wash, Dry, Concentrate & Purify extract->purify end End purify->end Vilsmeier_Haack_Workflow start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃) start->prep_reagent add_phenol Add Substituted Phenol prep_reagent->add_phenol react React (Solvent-free, MW, or Reflux) add_phenol->react hydrolyze Hydrolyze with Ice-cold Water/Base react->hydrolyze extract Extract with Organic Solvent hydrolyze->extract purify Wash, Dry, Concentrate & Purify extract->purify end End purify->end Magnesium_Mediated_Workflow start Start mix_reagents Mix Phenol, MgCl₂, Et₃N & Paraformaldehyde in Acetonitrile start->mix_reagents reflux Heat under Reflux (2-4 hours) mix_reagents->reflux cool Cool to Room Temp. reflux->cool quench Quench with 5% HCl cool->quench extract Extract with Ether quench->extract purify Dry, Concentrate & Purify extract->purify end End purify->end

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by its substituent pattern.[1][2][3][4] The resulting biaryl structures are key scaffolds in the development of novel pharmaceutical agents and functional materials.[5][6]

Reaction Principle and Scheme

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7] The reaction couples an organoboron species (like an arylboronic acid) with an organohalide (in this case, this compound) using a palladium catalyst and a base.[8]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde derivative to form a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[8][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.[8][9][11]

Suzuki_Reaction cluster_reagents Conditions cluster_products Products A This compound D 5-Aryl-3-fluoro-2-hydroxybenzaldehyde plus1 + A->plus1 B Arylboronic Acid (R-B(OH)₂) arrow C Pd Catalyst Base Solvent, Heat C->arrow       E Byproducts plus1->B arrow->D

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Application Notes: Key Experimental Parameters

Optimizing the Suzuki coupling reaction requires careful selection of the catalyst, base, and solvent. The choice of these parameters can significantly impact reaction time, yield, and purity.

  • Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species. For substrates like aryl bromides, common and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts formed in situ from a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with a suitable phosphine ligand.[10][12]

  • Ligands: Electron-rich and bulky phosphine ligands often enhance catalyst activity and stability, particularly for less reactive aryl chlorides, but are also beneficial for aryl bromides.[12] Examples include triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., XPhos, SPhos), and dppf ([1,1'-Bis(diphenylphosphino)ferrocene]).[11][13]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can depend on the presence of base-sensitive functional groups on the substrates.[14]

  • Solvent: A variety of solvents can be employed, often as biphasic mixtures with water. Common choices include 1,4-dioxane/water, toluene/water, and DMF.[13][15] The aqueous phase is important for dissolving the inorganic base.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with substituted aryl bromides, providing a starting point for optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
5-BromosalicylaldehydePhenylboronic acidPd(OAc)₂ (0.01)SPhos (0.02)K₃PO₄ (2.0)Toluene/H₂O100>95[15]
Substituted 2-(4-bromophenoxy) quinolin-3-carabaldehydeSubstituted boronic acid[PdCl₂(dppf)] (5)-Cs₂CO₃ (1.0)1,4-Dioxane/H₂O10060-64[13]
BromobenzenePhenylboronic acidPd/Fe₂O₄ (cat.)-K₂CO₃ (1.5)Methanol/H₂O100High[16]
2-Bromo-3'-fluoro-5'-methylbenzophenoneArylboronic acidPd(PPh₃)₄ (2-5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O80-110N/A[14]

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([PdCl₂(dppf)]) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Caption: Standard experimental workflow for Suzuki coupling.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6 to 18 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or insufficient heat.Use a fresh bottle of catalyst or a different precatalyst/ligand system. Ensure the reaction is heated to the appropriate temperature. Degas solvents thoroughly.[17]
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).Use milder conditions (lower temperature, different base like KF). Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[9][17]
Homocoupling of Boronic Acid Presence of oxygen; reaction temperature too high.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[17] Consider lowering the reaction temperature.
Dehalogenation of Starting Material Catalyst system promotes hydrodehalogenation.Change the ligand or use a milder base.

References

Application Notes: Synthesis and Utility of a Schiff Base Fluorescent Probe Derived from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development for the sensitive and selective detection of biologically important species. Schiff base ligands derived from salicylaldehyde derivatives are particularly noteworthy for their straightforward synthesis and pronounced fluorescence response upon coordination with metal ions. This application note details the synthesis, characterization, and application of a novel fluorescent probe based on the condensation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde with a hydrazide moiety. The resulting probe demonstrates high selectivity and sensitivity for the detection of trivalent aluminum ions (Al³⁺), a species implicated in various neurological disorders. The methodologies described herein provide a robust framework for the development of similar fluorescent chemosensors.

Synthesis of the Fluorescent Probe

The synthesis of the fluorescent probe, herein designated as BHHB-F , is achieved through a one-step Schiff base condensation reaction between this compound and 4-hydroxybenzohydrazide. The reaction proceeds with high yield under mild conditions.

Reaction Scheme:

G A This compound C BHHB-F Probe A->C + B 4-Hydroxybenzohydrazide B->C Reflux, Ethanol

Caption: Synthetic scheme for the BHHB-F fluorescent probe.

Experimental Protocol: Synthesis of the BHHB-F Probe

Materials:

  • This compound (1.0 mmol, 219.01 g/mol )

  • 4-Hydroxybenzohydrazide (1.0 mmol, 152.15 g/mol )

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-hydroxybenzohydrazide (1.0 mmol).

  • Add 20 mL of absolute ethanol to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the BHHB-F probe as a solid.

Characterization: The structure of the synthesized BHHB-F probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application: Fluorescent Detection of Al³⁺

The BHHB-F probe exhibits a selective "turn-on" fluorescence response in the presence of Al³⁺ ions. This phenomenon is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of Al³⁺ to the probe restricts the photoinduced electron transfer (PET) process and promotes radiative emission.

Experimental Protocol: Fluorometric Titration of Al³⁺

Materials:

  • BHHB-F probe stock solution (1.0 mM in DMSO)

  • Al³⁺ stock solution (1.0 mM in deionized water)

  • Stock solutions of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) (1.0 mM in deionized water)

  • Tris-HCl buffer (10 mM, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a series of solutions in Tris-HCl buffer containing a fixed concentration of the BHHB-F probe (e.g., 10 µM).

  • To these solutions, add increasing concentrations of the Al³⁺ stock solution (from 0 to 2 equivalents).

  • Incubate the solutions for a few minutes at room temperature to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.

  • For selectivity studies, repeat the measurement with other metal ion solutions at a concentration of 2 equivalents relative to the probe.

Data Presentation

The photophysical and binding properties of the BHHB-F probe for Al³⁺ are summarized in the table below. Note: This data is based on a close structural analog and may vary for the fluorinated compound.

ParameterValue
Excitation Wavelength (λex)~375 nm
Emission Wavelength (λem)~460 nm
Quantum Yield (Φ) of ProbeLow
Quantum Yield (Φ) of Probe-Al³⁺Significantly Higher
Binding Stoichiometry (Probe:Al³⁺)1:1
Association Constant (Ka)High (in the order of 10⁵ M⁻¹)
Limit of Detection (LOD)In the nanomolar range

Signaling Pathway and Experimental Workflow

The detection mechanism involves the binding of Al³⁺ to the BHHB-F probe, leading to a measurable fluorescence signal. The experimental workflow for utilizing this probe is straightforward.

G cluster_0 Detection Mechanism A BHHB-F Probe (Low Fluorescence) C [BHHB-F]-Al³⁺ Complex (High Fluorescence) A->C + Al³⁺ B Al³⁺ B->C C->A - Al³⁺ (e.g., with EDTA)

Caption: Signaling pathway for Al³⁺ detection.

G cluster_1 Experimental Workflow A Synthesize and Purify BHHB-F Probe B Prepare Probe and Analyte Solutions A->B C Incubate Probe with Analyte B->C D Measure Fluorescence C->D E Data Analysis D->E

Caption: Experimental workflow for fluorescence measurements.

Application in Cellular Imaging

The BHHB-F probe can be employed for the detection of intracellular Al³⁺ in living cells due to its potential for cell permeability and low cytotoxicity.

Experimental Protocol: Live Cell Imaging of Al³⁺

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • BHHB-F probe (1.0 mM stock in DMSO)

  • AlCl₃ (1.0 mM stock in water)

  • Confocal laser scanning microscope

Procedure:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.

  • Before imaging, wash the cells with PBS.

  • Incubate the cells with a solution of the BHHB-F probe (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37 °C.

  • Wash the cells with PBS to remove any excess probe.

  • Image the cells using a confocal microscope to observe the basal fluorescence.

  • Treat the cells with AlCl₃ (e.g., 50 µM in serum-free DMEM) for 30 minutes at 37 °C.

  • Wash the cells with PBS and acquire fluorescence images again. An increase in intracellular fluorescence intensity indicates the detection of Al³⁺.

Conclusion

The fluorescent probe derived from this compound represents a promising tool for the selective and sensitive detection of Al³⁺ ions. The straightforward synthesis, coupled with its favorable photophysical response, makes it suitable for applications in environmental monitoring, biomedical research, and as a potential diagnostic agent. The detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the field.

Application Notes: Synthesis of Bioactive Molecules from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde as a versatile starting material for the preparation of a variety of bioactive molecules. This halogenated salicylaldehyde derivative serves as a key building block for the synthesis of compounds with potential therapeutic applications, including anticancer and anticoagulant agents. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents, allows for diverse chemical transformations.

Synthesis of Schiff Bases and their Metal Complexes

This compound is an ideal precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between the aldehyde and a primary amine. These Schiff bases can act as bidentate or tetradentate ligands, readily forming stable complexes with various transition metals.[1] Such metal complexes have been investigated for their antimicrobial properties against bacteria and fungi.[1]

General Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline derivative, amino acid)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1.0 equivalent of the primary amine in ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of Fatty Acid Synthase (FAS) Inhibitors

This compound has been utilized as a key intermediate in the synthesis of triazolone-based inhibitors of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.

Experimental Protocol: Synthesis of a Triazolone Precursor

The following protocol is adapted from patent literature and describes the initial alkylation of the hydroxyl group of this compound, a key step in the synthesis of FAS inhibitors.[2]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methyl bromoacetate

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

  • Water

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.77 eq).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add methyl bromoacetate (1.2 eq) to the mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the formation of the intermediate ester.

  • Upon completion, concentrate the reaction mixture to dryness in vacuo.

  • Dissolve the crude material in a 3:1 mixture of methanol and water for subsequent hydrolysis or further reaction steps.

Synthesis of MDM2-p53 Interaction Inhibitors

This starting material is also a precursor for the synthesis of isoindolinone derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.

Experimental Protocol: Synthesis of a Hydrazone Intermediate

This protocol, based on patent information, describes the formation of a hydrazone, a crucial intermediate for the synthesis of MDM2-p53 inhibitors.[3][4][5]

Materials:

  • This compound

  • 4-Chlorobenzhydrazide

  • Acetic acid

  • Water

  • Petroleum ether

  • Standard filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in acetic acid, add 4-chlorobenzhydrazide (1.0 eq) at room temperature.

  • Stir the resulting mixture for 15 minutes.

  • Pour the suspension into ice-cold water, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with water and then petroleum ether.

  • Dry the product to obtain the desired hydrazone intermediate.

Synthesis of Macrocyclic Factor VIIa Inhibitors

This compound can be modified for incorporation into macrocyclic structures designed to inhibit Factor VIIa, a protein involved in the blood coagulation cascade.

Experimental Protocol: O-Alkylation of this compound

The O-alkylation of the phenolic hydroxyl group is a common initial step. The following protocol is a general method adapted from patent literature.[6]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.0 eq) in portions.

  • Add methyl iodide (4.0 eq) to the reaction mixture.

  • Allow the reaction to warm to ambient temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product into dichloromethane (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-methylated product.

Quantitative Data Summary

Compound ClassTargetBioactivity MetricReported ValueReference
Triazolone DerivativeFatty Acid Synthase (FAS)IC₅₀Data not available[2]
Isoindolinone DerivativeMDM2-p53 InteractionIC₅₀Data not available[3][4][5]
Macrocyclic DerivativeFactor VIIaKᵢData not available[6]
Schiff Base Metal ComplexStaphylococcus aureusMICData not available[1]

Visualizations

Schiff_Base_Synthesis SB 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde reflux reflux SB->reflux Amine Primary Amine (R-NH2) Amine->reflux Solvent Ethanol, cat. Acetic Acid Solvent->reflux Reflux Product Schiff Base reflux->Product

Caption: Synthesis of a Schiff base from this compound.

FAS_Inhibitor_Precursor Start 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde reaction reaction Start->reaction Reagents 1. K2CO3, CH3CN 2. Methyl bromoacetate Reagents->reaction Stir, RT, o/n Product Intermediate Ester reaction->Product MDM2_Inhibitor_Intermediate Start 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde stir stir Start->stir Hydrazide 4-Chlorobenzhydrazide Hydrazide->stir Solvent Acetic Acid Solvent->stir Stir, RT, 15 min Product Hydrazone Intermediate stir->Product

References

Application Notes: Derivatization of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the derivatization of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and the subsequent biological screening of the synthesized compounds. This precursor molecule, featuring electron-withdrawing bromine and fluorine atoms, a reactive aldehyde group, and a phenolic hydroxyl group, is an excellent scaffold for developing novel therapeutic agents.[1] The primary derivatization strategies discussed herein focus on the synthesis of Schiff bases and their corresponding metal complexes, which have shown significant potential in antimicrobial and anticancer applications.[1][2][3] Detailed protocols for synthesis, characterization, and biological evaluation are provided to guide researchers in drug discovery and development.

Introduction

This compound, also known as 5-bromo-3-fluorosalicylaldehyde, is a multifunctional building block for synthesizing heterocyclic compounds and Schiff bases.[1][4] The presence of halogen atoms can enhance the lipophilicity and membrane permeability of drug candidates, potentially improving their bioavailability and biological activity.[5] Specifically, bromine substitutions have been shown to confer high cytotoxicity to certain anticancer compounds.[6][7]

The most common and straightforward derivatization involves the condensation of the aldehyde group with primary amines to form Schiff bases (imines).[1][8] This reaction creates a versatile class of ligands that can be further complexed with various metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy.[2][3] This document outlines the synthesis of Schiff base derivatives and provides protocols for evaluating their potential as antimicrobial and anticancer agents.

Derivatization Strategies

The primary method for derivatizing this compound is through a condensation reaction with primary amines to yield Schiff bases. These bidentate or tetradentate ligands can then be used to form stable coordination complexes with transition metals.[1]

Synthesis of Schiff Base Derivatives

The synthesis involves a nucleophilic addition of a primary amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form the stable imine or azomethine group (-C=N-).[1][3]

G A 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde D Reaction Mixture A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) C->D E Reflux with Catalyst (Acetic Acid) D->E Heat F Cooling & Precipitation E->F Reaction Completion G Filtration & Washing F->G H Purified Schiff Base Product G->H

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Metal Complexes

Schiff bases are excellent ligands for coordinating with metal ions. The hydroxyl group and the imine nitrogen atom can chelate with metal ions like Cu(II), Zn(II), Co(II), and Ni(II) to form stable complexes, which often possess enhanced biological activity.[9][10]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline).

Materials:

  • This compound (1.0 mmol)

  • Aniline (or other primary amine) (1.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.[3]

  • In a separate beaker, dissolve 1.0 mmol of the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.[10]

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[8]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[11]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[3]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified product in a desiccator.

Characterization: Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques such as Melting Point, FT-IR, ¹H-NMR, ¹³C-NMR, and Elemental Analysis.[3][8]

Protocol 2: General Synthesis of a Metal(II) Complex

Materials:

  • Synthesized Schiff base ligand (0.2 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O) (0.1 mmol)

  • Absolute Ethanol or Methanol (30 mL)

Procedure:

  • Dissolve 0.2 mmol of the Schiff base ligand in 20 mL of hot ethanol in a round-bottom flask.[10]

  • In a separate beaker, dissolve 0.1 mmol of the metal(II) salt in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[10]

  • Reflux the reaction mixture for 4-6 hours, during which a colored precipitate should form.

  • Cool the mixture to room temperature, collect the solid complex by filtration, and wash with cold ethanol and diethyl ether.[10]

  • Dry the final product in a desiccator.

Biological Screening Protocols

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]

G A Prepare Stock Solution of Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B C Add Standardized Microbial Inoculum B->C D Incubate Plate (37°C, 24h for bacteria; 28°C, 48h for fungi) C->D E Observe for Visible Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F G cluster_0 Cell Membrane A Derivative (e.g., Schiff Base Complex) B Increase in Intracellular ROS A->B G Cell Cycle Arrest (G0/G1) C Mitochondrial Dysfunction B->C B->G Induces D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves the ortho-formylation of the precursor, 4-bromo-2-fluorophenol. The primary methods for this formylation include the Magnesium-mediated formylation, a modified Duff reaction, and the Reimer-Tiemann reaction.

Q2: I am experiencing low yields in my formylation reaction. What are the potential causes?

A2: Low yields in the formylation of 4-bromo-2-fluorophenol can be attributed to several factors. The presence of two electron-withdrawing groups (bromine and fluorine) on the phenol ring deactivates it towards electrophilic aromatic substitution, which is the key mechanism in these reactions. For the Reimer-Tiemann reaction, in particular, yields are often low for phenols with electron-withdrawing substituents.[1][2] Inadequate temperature control, impure reagents, or suboptimal reaction time can also significantly impact the yield.

Q3: Are there any specific side products I should be aware of during the synthesis?

A3: Yes, in formylation reactions of phenols, the formation of the para-isomer is a common side product. However, methods like the magnesium-mediated formylation and the Duff reaction generally show a strong preference for ortho-formylation.[3] In some cases, with prolonged reaction times, especially in the magnesium-mediated method, the formation of methoxymethyl (MOM) ethers of the phenol can occur as by-products.[4] With the Reimer-Tiemann reaction, complex mixtures and tar formation can be problematic.

Q4: How can I purify the final product, this compound?

A4: The purification of this compound can be achieved through standard techniques such as recrystallization or column chromatography. Given that the product is a solid with a melting point of 112-116 °C, recrystallization from a suitable solvent system is often effective.[5] For more challenging separations from impurities like the starting bromophenol, flash column chromatography on silica gel is a reliable method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Deactivated Substrate: The electron-withdrawing nature of the bromo and fluoro groups on the phenol ring slows down the electrophilic formylation reaction.[4]Consider using a more reactive formylation method, such as the magnesium-mediated approach or a modified Duff reaction with a strong acid catalyst like trifluoroacetic acid, which has been shown to be effective for electron-deficient phenols.[6]
Inefficient Reagent: The chosen formylation reagent may not be potent enough for the deactivated substrate.For the Duff reaction, using a strong acid like trifluoroacetic acid instead of weaker acids can enhance the reactivity.[6] For the magnesium-mediated method, ensure the paraformaldehyde is of high purity and the magnesium chloride is anhydrous.[1]
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.For the magnesium-mediated formylation, refluxing in a solvent like THF (around 66°C) or acetonitrile is typically required.[1][4] The Duff reaction often requires elevated temperatures as well.[3]
Formation of Multiple Products (Poor Regioselectivity) Reaction Type: The Reimer-Tiemann reaction is known to sometimes produce a mixture of ortho and para isomers.[4]Employ a more ortho-selective method like the magnesium-mediated formylation or the Duff reaction. The chelation of the magnesium ion with the phenolic oxygen and the formylating agent directs the substitution to the ortho position.[7]
Product Contaminated with Starting Material Incomplete Reaction: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Inefficient Purification: The purification method may not be adequately separating the product from the unreacted starting material.Utilize flash column chromatography with an appropriate solvent system to separate the more polar product from the less polar starting material. Recrystallization can also be effective if there is a significant difference in solubility.[1]
Formation of Dark-Colored Byproducts (Tar) Harsh Reaction Conditions: The Reimer-Tiemann reaction, in particular, is prone to the formation of tar-like substances due to the strongly basic conditions and reactive intermediates.Consider alternative, milder formylation methods. If the Reimer-Tiemann reaction must be used, careful control of temperature and dropwise addition of chloroform can help minimize side reactions.

Data Summary

Formylation Method Substrate Key Reagents Reported Yield Reference
Modified Duff Reaction4-Bromo-2-fluorophenolHexamethylenetetramine (HMT), Trifluoroacetic Acid (TFA)78%[6]
Magnesium-mediated Formylation2-Bromophenol (analogous substrate)MgCl₂, Paraformaldehyde, Triethylamine80-81% (crude), 68-69% (recrystallized)[1]
Reimer-Tiemann ReactionPhenols with electron-withdrawing groupsChloroform, Strong Base (e.g., NaOH)Generally low to moderate[2]

Experimental Protocols

Protocol 1: Magnesium-Mediated Ortho-Formylation of 4-Bromo-2-fluorophenol (Adapted from a similar procedure for 2-Bromophenol[1])

This protocol is adapted for the synthesis of this compound from 4-bromo-2-fluorophenol.

Materials:

  • 4-Bromo-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.0 equivalents) dropwise and stir the mixture for 10 minutes.

  • Add a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66°C) for 4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash three times with 1 N HCl, followed by three washes with water. Caution: Gas evolution may occur during the acid wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or flash column chromatography.

Protocol 2: Modified Duff Reaction for the Synthesis of this compound

This protocol is based on the reported synthesis with a 78% yield.[6]

Materials:

  • 4-Bromo-2-fluorophenol

  • Hexamethylenetetramine (HMT)

  • Trifluoroacetic Acid (TFA)

  • Aqueous Acid (e.g., HCl or H₂SO₄) for hydrolysis

Procedure:

  • In a reaction flask, dissolve 4-bromo-2-fluorophenol (1.0 equivalent) in trifluoroacetic acid.

  • Add hexamethylenetetramine (HMT, appropriate stoichiometry, typically in slight excess) to the solution.

  • Heat the reaction mixture, monitoring the progress by TLC until the starting material is consumed. The reaction likely proceeds via an imine intermediate.

  • Upon completion, cool the reaction mixture and add an aqueous acid solution to hydrolyze the imine intermediate to the aldehyde.

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_formylation Formylation Step cluster_workup Workup & Purification cluster_product Final Product start 4-Bromo-2-fluorophenol formylation Ortho-formylation start->formylation workup Acidic Workup / Hydrolysis formylation->workup purification Purification (Recrystallization / Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Deactivated Substrate start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Inefficient Reagents start->cause3 solution1 Use Mg-mediated or modified Duff reaction cause1->solution1 solution2 Optimize Temperature & Reaction Time cause2->solution2 solution3 Ensure Reagent Purity & Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low yield.

References

Technical Support Center: Purification of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low recovery of crystals?

A1: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.

Q2: My compound is not crystallizing out of the solution upon cooling. What should I do?

A2: This issue, known as supersaturation, can be resolved by a few methods. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1] If that fails, add a "seed crystal" of the pure compound to induce crystallization. If neither of these methods works, it's likely that too much solvent was used. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]

Q3: The purified product has an oily appearance instead of crystals. How can I fix this?

A3: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[3] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can promote slower crystal formation.

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: How do I choose a suitable solvent for the recrystallization of this compound?

A5: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For substituted salicylaldehydes, common solvent systems include single solvents like hexane or mixed solvent systems such as ethyl acetate/heptane.[5][6] It is recommended to perform small-scale solubility tests with various solvents to determine the best option.

Quantitative Data: Solvent Systems for Aromatic Aldehydes

Solvent SystemBoiling Point (°C)PolarityNotes
Hexane~69Non-polarOften used for non-polar to moderately polar compounds.[6]
Heptane~98Non-polarSimilar to hexane, with a higher boiling point.
Toluene~111Non-polarGood for aromatic compounds, higher boiling point.
Ethyl Acetate / Heptane77 (EtOAc) / 98 (Heptane)Mid-polar / Non-polarA versatile mixed solvent system. The compound is dissolved in the better solvent (ethyl acetate) and the anti-solvent (heptane) is added to induce crystallization.[5]
Dichloromethane / Heptane40 (DCM) / 98 (Heptane)Mid-polar / Non-polarA lower boiling point option for a mixed solvent system.
Ethanol / Water78 (Ethanol) / 100 (Water)Polar / PolarA common choice for polar compounds.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Hexane or Ethyl Acetate/Heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator.

Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystals cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form (Supersaturation) observe->no_crystals No oiling_out Product Oils Out observe->oiling_out Oil Forms low_yield Low Yield crystals_form->low_yield Check Yield impure_product Product Impure (e.g., Colored) crystals_form->impure_product Check Purity end_success Pure Crystals Obtained crystals_form->end_success Good Yield & Purity induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce induce->observe reheat Too Much Solvent? Reheat and Evaporate Some Solvent induce->reheat Still No Crystals reheat->cool reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_volume Review: Used Too Much Solvent? low_yield->check_solvent_volume end_failure Re-evaluate Solvent/ Purification Method check_solvent_volume->end_failure charcoal_treatment Consider Activated Charcoal Treatment Before Cooling impure_product->charcoal_treatment charcoal_treatment->end_failure

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.

References

Technical Support Center: Overcoming Side Reactions in the Bromination of Fluorinated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of brominating fluorinated salicylaldehydes. By understanding and controlling common side reactions, you can improve reaction efficiency, product yield, and purity.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the electrophilic bromination of fluorinated salicylaldehydes.

FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective mono-bromination?

Answer:

Over-bromination is a common challenge due to the activating effects of the hydroxyl group, which strongly directs electrophilic substitution to the ortho and para positions. The fluorine atom's electronic influence further complicates regioselectivity.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is generally preferred over elemental bromine (Br₂) for selective mono-bromination. It provides a slow, controlled release of electrophilic bromine, minimizing the formation of poly-brominated species.

    • Bromine (Br₂): If using Br₂, the reaction is often less selective. It is crucial to control the stoichiometry and reaction conditions very carefully.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

    • Solvent: The choice of solvent can influence the outcome. Non-polar solvents can sometimes offer better selectivity compared to polar solvents which can favor the formation of highly reactive phenoxide ions, leading to over-bromination.

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.

  • Protecting Groups: In some cases, protecting the highly activating hydroxyl group as an ether or ester can be a viable strategy to control the extent of bromination. However, this adds extra steps to your synthesis (protection and deprotection).

FAQ 2: I'm observing a significant amount of a carboxylic acid byproduct. What is causing the oxidation of my aldehyde and how can I prevent it?

Answer:

The aldehyde group in salicylaldehydes is susceptible to oxidation to a carboxylic acid, especially under certain bromination conditions. Some brominating agents or reaction conditions can promote this unwanted side reaction.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • Avoid harsh brominating agents or conditions that have a high oxidative potential. NBS is often a milder choice compared to Br₂ in the presence of strong Lewis acids or oxidants.

  • Control of Reaction Atmosphere:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

  • pH Control:

    • The pH of the reaction mixture can influence the rate of oxidation. In some cases, mildly acidic conditions are preferred. For instance, conducting the reaction in acetic acid can be effective.

  • Work-up Procedure:

    • During the reaction work-up, avoid prolonged exposure to basic conditions, which can facilitate the oxidation of the aldehyde.

FAQ 3: My product analysis shows the presence of a compound where the fluorine atom has been replaced by bromine. What is this side reaction and how can I avoid it?

Answer:

This side reaction is known as ipso-substitution, where an electrophile (in this case, bromine) attacks the carbon atom already bearing a substituent (the fluorine atom). While less common than substitution at a C-H bond, it can occur, particularly with highly activated aromatic rings.

Troubleshooting Steps:

  • Milder Reaction Conditions:

    • Employing milder brominating agents and lower reaction temperatures can disfavor the higher activation energy pathway of ipso-substitution.

  • Solvent Choice:

    • The solvent can play a role in stabilizing the intermediates. Experimenting with different solvents may help to suppress this side reaction.

  • Careful Selection of Brominating Agent:

    • The nature of the electrophilic bromine species can influence the likelihood of ipso-attack. Using a less reactive brominating system may be beneficial.

FAQ 4: I am getting a complex mixture of products and a low yield of the desired brominated fluorosalicylaldehyde. What general strategies can I employ to improve my reaction?

Answer:

A low yield of the desired product often points to a combination of the side reactions mentioned above or suboptimal reaction conditions. A systematic approach to optimization is key.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Bromination of Fluorinated Salicylaldehydes start Low Yield / Impure Product q1 Identify Side Products (e.g., via NMR, MS) start->q1 over_brom Over-bromination (Di-/Tri-brominated) q1->over_brom Multiple Bromines oxidation Aldehyde Oxidation (Carboxylic Acid) q1->oxidation Carboxylic Acid ipso Ipso-Substitution (Fluorine Replacement) q1->ipso Loss of Fluorine other Other/Unknown q1->other Unidentified sol_over_brom Use NBS instead of Br2 Lower Temperature Slow Reagent Addition over_brom->sol_over_brom sol_oxidation Use Milder Brominating Agent Inert Atmosphere Control pH oxidation->sol_oxidation sol_ipso Milder Conditions Optimize Solvent ipso->sol_ipso sol_other Re-evaluate Reaction Stoichiometry and Purity of Starting Materials other->sol_other end Improved Yield and Purity sol_over_brom->end sol_oxidation->end sol_ipso->end sol_other->end

Caption: Troubleshooting workflow for low yield in bromination.

Data Presentation: Comparison of Bromination Conditions

The following tables summarize typical outcomes for the bromination of fluorinated salicylaldehydes under different conditions. Please note that yields can vary depending on the specific substrate and reaction scale.

SubstrateBrominating AgentSolventTemp. (°C)Product(s)Yield (%)Reference
3-FluorophenolBr₂ in CH₂Cl₂Dichloromethane-10 to 01-Bromo-2-fluoro-4-isopropoxybenzene (after protection)44.9[1]
SalicylaldehydeBr₂ in CCl₄Carbon TetrachlorideRT5-BromosalicylaldehydeHighCN101967112A
PhenolNBSAcetonitrile/Water35Mono-brominated phenols85[2]
4-Hydroxybenzoic acidHBr/H₂O₂EthylenedichlorideRT2-Bromo-4-hydroxybenzoic acidHigh[decarboxylative bromination - ResearchGate]

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline for the selective mono-bromination of a fluorinated salicylaldehyde.

Materials:

  • Fluorinated salicylaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or Dichloromethane)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the fluorinated salicylaldehyde in the chosen solvent in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the NBS in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of the fluorinated salicylaldehyde over a period of 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Protocol 1:

Protocol1_Workflow Selective Mono-bromination with NBS A Dissolve Fluorinated Salicylaldehyde in Solvent B Cool to 0 °C A->B D Add NBS Solution Dropwise B->D C Prepare NBS Solution C->D E Monitor by TLC D->E F Quench with Na2S2O3 (aq) E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for selective mono-bromination using NBS.

Protocol 2: Bromination using Elemental Bromine in Acetic Acid

This protocol is a general method for bromination that may lead to higher degrees of substitution.

Materials:

  • Fluorinated salicylaldehyde (1.0 eq)

  • Elemental Bromine (Br₂) (1.1 - 2.2 eq, depending on desired substitution)

  • Glacial Acetic Acid

  • Stir bar

  • Round-bottom flask with a dropping funnel

Procedure:

  • Dissolve the fluorinated salicylaldehyde in glacial acetic acid in a round-bottom flask with a stir bar.

  • Place the bromine in a dropping funnel.

  • Add the bromine dropwise to the stirred solution at room temperature. The reaction is often exothermic, so control the rate of addition to maintain the desired temperature.

  • After the addition is complete, continue stirring for the time indicated by TLC monitoring.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove acetic acid and any remaining bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified brominated fluorosalicylaldehyde.

Logical Relationship of Side Reactions:

Side_Reactions Interplay of Side Reactions Start Fluorinated Salicylaldehyde Desired Mono-brominated Product Start->Desired Controlled Bromination OverBrom Di/Tri-brominated Product Start->OverBrom Excess Br+ or High Reactivity Oxidation Carboxylic Acid (Oxidized Product) Start->Oxidation Oxidative Conditions Ipso Ipso-Substitution Product Start->Ipso Harsh Conditions Desired->OverBrom Further Bromination

Caption: Potential reaction pathways in the bromination process.

References

Technical Support Center: Optimizing Schiff Base Formation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing and optimizing the reaction conditions for Schiff base formation with a variety of substituted benzaldehydes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of Schiff bases from substituted benzaldehydes.

Q1: Why is my Schiff base yield disappointingly low?

Low yields are a frequent issue and can arise from several factors. The formation of a Schiff base is a reversible equilibrium reaction. The presence of water, a byproduct, can drive the reaction in the reverse direction, thus lowering your yield. Additionally, the electronic properties of the substituent on the benzaldehyde can play a significant role.

Troubleshooting Steps:

  • Water Removal : It is crucial to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation : Using a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water.

    • Dehydrating Agents : Adding anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) directly to the reaction mixture can sequester water and drive the reaction forward.[1]

  • pH Optimization : The reaction is typically acid-catalyzed. A mildly acidic pH (around 4-5) is often optimal.[2] At a pH that is too low, the amine reactant will be protonated, rendering it non-nucleophilic. Conversely, at a high pH, the dehydration of the hemiaminal intermediate is slow.[3] A few drops of a weak acid like glacial acetic acid are commonly used as a catalyst.[4][5]

  • Reactant Stoichiometry : Ensure you are using the correct molar equivalents of your reactants. Using a slight excess of the less expensive or more volatile reactant can help to drive the reaction to completion.[1]

  • Reaction Time and Temperature : Some reactions may require longer reaction times or heating (reflux) to reach equilibrium and maximize the yield. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

Q2: My reaction with an electron-donating group (e.g., -OCH₃, -CH₃) on the benzaldehyde is slow and gives a low yield. What can I do?

Electron-donating groups can decrease the electrophilicity of the carbonyl carbon on the benzaldehyde, making it less reactive towards the nucleophilic attack of the amine.[6]

Troubleshooting Steps:

  • Increase Catalyst Concentration : A slightly higher concentration of the acid catalyst may be required to sufficiently activate the carbonyl group.

  • Higher Temperature and Longer Reaction Time : Refluxing the reaction for an extended period can help to overcome the lower reactivity.

  • More Efficient Water Removal : Ensure that your method for water removal is highly efficient, as driving the equilibrium forward is critical in this case.

Q3: I am struggling with the reaction of an electron-withdrawing group (e.g., -NO₂, -Cl) substituted benzaldehyde. What are the common issues?

While electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and can lead to faster initial reaction rates, they can also present other challenges.

Troubleshooting Steps:

  • Side Reactions : The increased reactivity can sometimes lead to the formation of side products. Careful control of the reaction temperature and stoichiometry is important.

  • Product Stability : Some Schiff bases with strong electron-withdrawing groups may be less stable. It is important to handle the product carefully during workup and purification.

  • Purification : The polarity of the resulting Schiff base will be different, which may require optimization of the recrystallization solvent or chromatography conditions.

Q4: My Schiff base product is an oil and is difficult to purify. What are my options?

The formation of an oily product is a common problem, especially if the product has a low melting point or contains impurities.[2][7]

Troubleshooting Steps:

  • Trituration : Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the product if available. You can also try triturating the oil with a non-polar solvent like hexane or petroleum ether to encourage solidification.[2][8]

  • Purification by Column Chromatography : If the oil does not solidify, purification using column chromatography is a good alternative. It is important to choose a suitable solvent system and stationary phase (silica gel or alumina).

  • Conversion to a Salt : If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization, and the free base can be regenerated if needed.[2]

  • In-situ Use : If purification proves to be extremely challenging, consider using the crude product directly in the next step of your synthesis, provided that the impurities will not interfere with the subsequent reaction.[2]

Q5: How do I effectively purify my solid Schiff base product?

Recrystallization is the most common and effective method for purifying solid Schiff bases.[1]

Purification Steps:

  • Solvent Selection : Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, methanol, and ethyl acetate.[1]

  • Dissolution : Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional) : If your solution has colored impurities, you can add a small amount of activated charcoal and heat for a few minutes before hot filtration.[1]

  • Crystallization : Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the crystals in a desiccator or a vacuum oven.

Data Presentation: Effect of Benzaldehyde Substituents on Reaction Yield

The following table summarizes the typical yields for the synthesis of Schiff bases from aniline and various para-substituted benzaldehydes under similar reaction conditions (reflux in ethanol with a catalytic amount of acetic acid).

Benzaldehyde Substituent (Para-position)Electronic EffectTypical Yield (%)Reference(s)
-H (Benzaldehyde)Neutral85[9][10][11]
-CH₃ (p-Tolualdehyde)Electron-Donating~80-90[9][10][11]
-OCH₃ (p-Anisaldehyde)Strong Electron-Donating~85-94[9][10][11]
-Cl (p-Chlorobenzaldehyde)Electron-Withdrawing~60-80[4]
-NO₂ (p-Nitrobenzaldehyde)Strong Electron-Withdrawing~70-85[12]

Note : Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented here is for comparative purposes.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from a Substituted Benzaldehyde and Aniline

This protocol provides a general procedure for the synthesis of a Schiff base via the condensation of a substituted benzaldehyde with aniline.

Materials:

  • Substituted benzaldehyde (1.0 eq.)

  • Aniline (1.0 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add aniline (1.0 eq.) and a magnetic stir bar.

  • Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-5 hours.[5]

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the mixture to room temperature.

  • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, you can add cold water to induce precipitation.[5]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product in a desiccator or a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol).[13]

Characterization:

The purified Schiff base can be characterized using the following spectroscopic methods:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy : Look for the appearance of a strong absorption band in the region of 1625-1600 cm⁻¹, which is characteristic of the C=N (imine) stretch. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3400-3300 cm⁻¹) also indicates the formation of the Schiff base.[14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 9.0 ppm.[16]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : The carbon of the C=N double bond will appear in the range of 160-170 ppm.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized Schiff base.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification benzaldehyde Substituted Benzaldehyde dissolve Dissolve in Ethanol benzaldehyde->dissolve aniline Aniline aniline->dissolve add_catalyst Add Acetic Acid (catalyst) dissolve->add_catalyst reflux Reflux (2-5h) add_catalyst->reflux cool Cool to RT reflux->cool precipitate Precipitate/ Add Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize product Pure Schiff Base recrystallize->product

Caption: General experimental workflow for Schiff base synthesis.

troubleshooting_low_yield start Low Schiff Base Yield q1 Is water being effectively removed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the pH in the optimal range (4-5)? a1_yes->q2 solution1 Use Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reactants/products thermally stable? a2_yes->q3 solution2 Add a catalytic amount of weak acid (e.g., acetic acid). a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution4 Optimize stoichiometry, reaction time, and temperature. a3_yes->solution4 solution3 Consider milder reaction conditions or check for degradation. a3_no->solution3

Caption: Troubleshooting logic for low Schiff base yield.

References

Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and its derivatives using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Q1: My compound is not moving off the baseline, even with a high concentration of ethyl acetate in hexane. What should I do?

Possible Causes:

  • High Polarity: The compound may be too polar for the chosen solvent system. The combination of the hydroxyl, aldehyde, bromo, and fluoro groups can lead to strong interactions with the silica gel.

  • Incorrect Solvent System: The chosen solvent system may not be appropriate for this class of compounds.

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. Consider switching to a more polar solvent system, such as dichloromethane/methanol. For highly polar compounds, a small percentage (1-2%) of acetic acid can be added to the mobile phase to help disrupt strong interactions with the silica gel.

  • Alternative Stationary Phase: If the compound is still immobile, consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity.

Q2: I'm observing significant peak tailing for my compound. How can I improve the peak shape?

Possible Causes:

  • Strong Analyte-Stationary Phase Interactions: The acidic nature of silica gel can lead to strong interactions with the phenolic hydroxyl group, causing tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[1]

Solutions:

  • Use a Less Acidic Stationary Phase: Consider using neutral or deactivated silica gel, or an alternative like alumina.

  • Add a Mobile Phase Modifier: Adding a small amount of a competitive agent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase can help to mask active sites on the silica gel and improve peak shape.

  • Optimize Sample Load: Reduce the amount of crude material loaded onto the column.

  • Adjust Mobile Phase pH: For phenolic compounds, adding a small amount of acetic acid to the mobile phase can suppress the ionization of the hydroxyl group and reduce tailing.[1]

Q3: My purified fractions contain impurities, even after careful separation. What could be the problem?

Possible Causes:

  • Co-elution of Impurities: Impurities with similar polarity to the desired compound may co-elute. Common impurities in the synthesis of halogenated hydroxybenzaldehydes can include starting materials, isomers (e.g., different bromination positions), and di-brominated byproducts.[2]

  • Compound Decomposition on Silica: Some compounds can degrade on the acidic surface of silica gel, leading to the appearance of new spots on a TLC plate.

Solutions:

  • Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

  • Check for On-Column Reactions: To check for decomposition, spot the crude mixture on a TLC plate, and next to it, spot the crude mixture mixed with a small amount of silica gel. If new spots appear in the silica gel mixture after some time, your compound is likely degrading. In this case, consider using a deactivated silica gel or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a ratio of 10:1 petroleum ether/ethyl acetate is a reasonable starting point.[3] For a related compound, 3-bromo-5-hydroxybenzaldehyde, an eluent of 0-6% hexane in ethyl acetate was used.[4] It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Q2: How can I prepare the sample for loading onto the column?

There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, a slightly more polar solvent like dichloromethane can be used, but keep the volume to an absolute minimum.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Q3: What are the potential impurities I should look out for?

During the synthesis of this compound, potential impurities can include:

  • Unreacted Starting Materials: Such as 3-fluoro-2-hydroxybenzaldehyde.

  • Isomeric Products: Bromination at other positions on the aromatic ring.

  • Di-brominated Byproducts: Products with two bromine atoms on the ring.[2]

  • Polymeric material: Formed as byproducts during synthesis.

Experimental Protocol: Column Chromatography of a this compound Derivative

This protocol is a general guideline based on the purification of similar compounds and should be optimized for your specific derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane or Petroleum Ether (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system (e.g., 10:1 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate).

    • Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.

    • Add another thin layer of sand on top of the packed silica.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Quantitative Data

The following tables provide estimated and reported data for the column chromatography of related hydroxybenzaldehyde derivatives. This data can be used as a starting point for the purification of this compound derivatives.

Table 1: Recommended Solvent Systems and Reported Yields for Related Compounds

CompoundStationary PhaseEluent SystemReported Yield
3-Bromo-5-hydroxybenzaldehydeSilica Gel (100-200 mesh)0-6% Hexane in Ethyl Acetate50.12%[4]
3-Bromo-5-fluoro-4-hydroxybenzaldehydeSilica Gel10:1 Petroleum Ether:Ethyl AcetateNot Specified[3]
2-Bromo-5-hydroxybenzaldehydeSilica GelPetroleum EtherNot Specified[2][5]

Table 2: Typical Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting) 9:1 to 19:1 Hexane:Ethyl Acetate (v/v)
Target Rf Value 0.2 - 0.4
Sample Loading Dry loading is preferred for less soluble compounds
Elution Mode Isocratic or Gradient

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, HPLC, etc.) Evaporate->Analyze

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_poor_separation Poor Separation / Co-elution cluster_no_elution No Elution cluster_tailing Peak Tailing start Problem Encountered problem_separation Impure Fractions start->problem_separation problem_no_elution Compound at Baseline start->problem_no_elution problem_tailing Asymmetric Peaks start->problem_tailing cause_separation1 Similar Polarity problem_separation->cause_separation1 cause_separation2 Compound Degradation problem_separation->cause_separation2 solution_separation1 Optimize Solvent System (TLC) cause_separation1->solution_separation1 solution_separation2 Use Gradient Elution cause_separation1->solution_separation2 solution_separation3 Change Stationary Phase cause_separation2->solution_separation3 cause_no_elution Too Polar for Solvent problem_no_elution->cause_no_elution solution_no_elution1 Increase Solvent Polarity cause_no_elution->solution_no_elution1 solution_no_elution2 Switch to Polar Solvents (DCM/MeOH) cause_no_elution->solution_no_elution2 cause_tailing1 Strong Silica Interaction problem_tailing->cause_tailing1 cause_tailing2 Column Overload problem_tailing->cause_tailing2 solution_tailing1 Add Mobile Phase Modifier (e.g., Acetic Acid) cause_tailing1->solution_tailing1 solution_tailing3 Use Deactivated Silica/Alumina cause_tailing1->solution_tailing3 solution_tailing2 Reduce Sample Load cause_tailing2->solution_tailing2

Caption: Troubleshooting logic for common column chromatography issues.

References

Preventing oxidation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of oxidation.

Troubleshooting Guide: Preventing Oxidation

Oxidation of the aldehyde functional group to a carboxylic acid is the primary degradation pathway for this compound. This can compromise sample purity and impact experimental outcomes. The following guide addresses specific issues you may encounter.

Issue Possible Cause(s) Recommended Action(s)
Yellowing or discoloration of the solid compound upon storage. Exposure to air (oxygen) and/or light.1. Verify Purity: Before use, assess the compound's purity using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). 2. Purification: If purity is compromised, consider recrystallization from an appropriate solvent. 3. Improve Storage: For future prevention, store the compound in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a designated cool, dark, and dry location.
Inconsistent or unexpected experimental results using a previously opened bottle. Partial oxidation of the aldehyde to 5-Bromo-3-fluoro-2-hydroxybenzoic acid due to repeated exposure to atmospheric oxygen and moisture.1. Use a Fresh Sample: For critical applications, it is advisable to use a fresh, unopened vial of the compound. 2. Aliquot Upon Receipt: To minimize degradation of the bulk material, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere upon initial receipt.
Appearance of an additional peak corresponding to a higher molecular weight in the mass spectrum. Formation of the carboxylic acid oxidation product. The carboxylic acid (C₇H₄BrFO₃) has a molecular weight of 234.01 g/mol , compared to the aldehyde's (C₇H₄BrFO₂) 219.01 g/mol .1. Confirm Identity: Characterize the impurity peak to confirm it corresponds to the oxidized product. 2. Review Handling Procedures: Ensure that all handling of the compound is performed rapidly and with minimal exposure to air. Consider using a glove box for sample preparation.
Low yield or formation of side products in reactions sensitive to aldehyde purity. The presence of the carboxylic acid impurity can interfere with certain reactions.1. Implement Rigorous Storage: Strictly adhere to the recommended storage conditions (see table below). 2. Freshly Prepare Solutions: Prepare solutions containing this compound immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation product is 5-Bromo-3-fluoro-2-hydroxybenzoic acid, which is formed through the oxidation of the aldehyde functional group. This process is primarily initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial with the headspace purged with an inert gas like nitrogen or argon. It should be kept in a cool (2-8°C), dark, and dry environment.

Q3: Can I store this compound in solution?

A3: Solutions of this compound are generally less stable than the solid form and should be prepared fresh for each experiment. If short-term storage is unavoidable, the solution should be kept in a tightly sealed vial under an inert atmosphere at low temperatures (-20°C).

Q4: Are there any chemical additives that can prevent the oxidation of this compound?

A4: While the use of antioxidants like Butylated Hydroxytoluene (BHT) can inhibit the oxidation of some aldehydes, their compatibility and effectiveness with this compound would need to be experimentally validated for your specific application to avoid potential interference with downstream reactions. The primary method of preventing oxidation should be proper storage and handling under an inert atmosphere.

Q5: How can I verify the purity of my this compound sample?

A5: The purity of the compound can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for detecting and quantifying volatile impurities, including the oxidized carboxylic acid derivative. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed for purity analysis.

Summary of Recommended Storage Conditions

Parameter Optimal Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidation.
Light Exposure Dark (Amber Vial)Prevents light-catalyzed degradation.
Moisture Dry (Tightly Sealed Container)Minimizes potential hydrolysis and other moisture-related degradation.

Experimental Protocols

Protocol for Inert Gas Blanketing of this compound

This protocol describes the procedure for creating an inert atmosphere in a storage vial containing this compound to prevent oxidation.

Materials:

  • Vial containing this compound

  • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator

  • Needle-valve adapter or a long needle attached to tubing from the gas source

  • A second short needle to act as a vent

  • Septum cap for the vial

Procedure:

  • Ensure the vial containing the compound is fitted with a septum cap.

  • Insert the long needle connected to the inert gas source through the septum, ensuring the needle tip is in the headspace above the solid compound.

  • Insert the shorter vent needle through the septum to allow for the displacement of air.

  • Gently open the regulator to introduce a slow and steady stream of inert gas into the vial.

  • Allow the gas to flow for 1-2 minutes to thoroughly purge the air from the headspace.

  • While the inert gas is still flowing, remove the shorter vent needle first.

  • Subsequently, remove the long gas inlet needle. This creates a slight positive pressure of inert gas within the vial.

  • Seal the vial cap securely with parafilm for extra protection.

  • Store the vial under the recommended conditions (cool, dark, and dry).

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its potential oxidation product. Method optimization may be required based on the specific instrumentation used.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar aromatic compounds (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/minute.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: 50-300 m/z.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Analyze the resulting chromatogram for the presence of the parent compound and any additional peaks. The mass spectrum of the primary peak should correspond to this compound, and any significant impurity peaks can be identified by their mass spectra, with a potential peak corresponding to 5-Bromo-3-fluoro-2-hydroxybenzoic acid.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting and preventing the oxidation of this compound.

G cluster_storage Initial Storage & Handling cluster_observation Observation of Potential Degradation cluster_action Corrective Actions storage_conditions Store in Cool, Dark, Dry Place inert_atmosphere Use Inert Atmosphere (N2/Ar) storage_conditions->inert_atmosphere For optimal stability discoloration Compound Discolored? inconsistent_results Inconsistent Results? verify_purity Verify Purity (GC-MS/HPLC) discoloration->verify_purity Yes fresh_sample Use Fresh Sample / Aliquot discoloration->fresh_sample No inconsistent_results->verify_purity Yes inconsistent_results->fresh_sample No purify Purify if Necessary (Recrystallization) verify_purity->purify Purity Compromised review_handling Review Handling Procedures verify_purity->review_handling Purity OK purify->fresh_sample

Caption: Troubleshooting workflow for preventing oxidation of this compound.

Challenges in the synthesis of polysubstituted benzaldehydes and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: The formation of both ortho and para isomers is a common challenge in electrophilic aromatic substitution on activated rings. The hydroxyl group in phenols, for instance, is an ortho-, para-directing group.[1] Several factors influence the isomeric ratio, including the choice of formylation reaction, steric hindrance, and reaction conditions.

  • To favor the ortho isomer:

    • Duff Reaction: This method, utilizing hexamine in an acidic medium, generally shows a strong preference for ortho-formylation.[1][2] This selectivity is attributed to a hydrogen bond between the phenolic proton and the formylating agent.[1]

    • Magnesium-Mediated Formylation: Using magnesium chloride and triethylamine with paraformaldehyde is highly selective for the ortho position, often yielding the ortho isomer exclusively.[3][4]

    • Reimer-Tiemann Reaction: This reaction also typically yields the ortho product as the major isomer due to the interaction between the phenoxide and dichlorocarbene.[1][5]

    • Titanium-Mediated Formylation: The use of TiCl₄ with dichloromethyl methyl ether favors ortho-formylation due to coordination between the titanium atom and the oxygen of the hydroxyl group.[6]

  • To favor the para isomer:

    • Steric Hindrance: If the ortho positions are sterically blocked by bulky substituents, the formylation will preferentially occur at the para position.[1]

    • Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can significantly increase the yield of the para-formylated product by encapsulating the phenol and sterically hindering the ortho positions.[1]

Q2: I am observing a very low yield in my formylation reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, or inherent limitations of the chosen method with your specific substrate.[7]

  • Substrate Reactivity: Formylation reactions like the Gattermann-Koch and Vilsmeier-Haack work best on electron-rich aromatic rings.[8][9][10] Strongly deactivating groups (e.g., -NO₂, -CF₃) can shut down the reaction.[10] Phenols and anilines are generally good substrates for the Vilsmeier-Haack reaction.[11]

  • Reaction Conditions: Temperature, reaction time, and catalyst quality are critical. For instance, some reactions are highly sensitive to moisture and require anhydrous conditions.[7][12] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[7][13]

  • Steric Hindrance: Bulky substituents near the reaction site can impede the approach of the formylating agent, leading to lower yields.[8]

  • Reagent Quality: Ensure that all reagents and solvents are pure and, if necessary, anhydrous.[7] The Vilsmeier reagent, for example, is formed in situ from DMF and an activating agent like POCl₃, and its proper formation is crucial for the reaction's success.[14]

Q3: My starting material has multiple sensitive functional groups. How can I selectively formylate the aromatic ring?

A3: The use of protecting groups is a key strategy when dealing with molecules containing multiple reactive sites.[15][16]

  • Protecting Hydroxyl and Amino Groups: Functional groups like hydroxyl (-OH) and amino (-NH₂) are highly reactive and can interfere with formylation reactions.[10] They often require protection. Common protecting groups for hydroxyls include silyl ethers (e.g., TMS, TBDMS) or acetals.[17][18] Amino groups can be protected, for example, as amides.

  • Chemoselectivity of Formylation Method: Some formylation methods are inherently milder and more selective. For instance, the Duff reaction can be useful for compounds with sensitive amide functions.[19] The Reimer-Tiemann reaction is advantageous as it does not require acidic or anhydrous conditions, which many protecting groups are sensitive to.[5][20]

Troubleshooting Guides

Guide 1: Low Yield in Vilsmeier-Haack Formylation

This guide provides a systematic approach to troubleshooting low yields in the Vilsmeier-Haack reaction.

Logical Troubleshooting Workflow

G start Low Yield Observed check_reagents 1. Verify Reagent Quality (DMF, POCl3, Substrate) start->check_reagents check_conditions 2. Assess Reaction Conditions (Anhydrous?, Temperature, Time) check_reagents->check_conditions Reagents OK solution_reagents Solution: Use pure, dry reagents. Consider fresh bottles. check_reagents->solution_reagents Reagents Impure/Wet check_substrate 3. Evaluate Substrate Reactivity (Electron-rich enough?) check_conditions->check_substrate Conditions OK solution_conditions Solution: Ensure anhydrous setup. Optimize temperature and time. check_conditions->solution_conditions Conditions Suboptimal check_workup 4. Review Workup Procedure (Hydrolysis of iminium salt) check_substrate->check_workup Substrate Suitable solution_substrate Solution: Consider a different formylation method for electron-poor substrates. check_substrate->solution_substrate Substrate Unsuitable solution_workup Solution: Ensure complete hydrolysis of the intermediate iminium salt. check_workup->solution_workup Workup Issue Identified

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack reactions.

Issue Possible Cause Recommended Action
Reaction fails to start or proceeds very slowly Impure or wet reagents (DMF, POCl₃).Use freshly distilled or new bottles of reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Low substrate reactivity.The Vilsmeier-Haack reaction works best on electron-rich aromatic compounds.[11][14] For less reactive substrates, consider harsher conditions (higher temperature) or alternative, more potent formylation methods.
Formation of multiple byproducts Incorrect stoichiometry.Carefully control the molar ratios of the substrate, DMF, and POCl₃.
Reaction temperature is too high.Run the reaction at a lower temperature, at least initially, to control the formation of the Vilsmeier reagent and the subsequent electrophilic attack.
Low yield after workup Incomplete hydrolysis of the intermediate iminium salt.Ensure the aqueous workup step is sufficiently long and acidic to fully hydrolyze the iminium intermediate to the aldehyde.[11]
Product degradation.Some aldehydes are sensitive to strongly acidic or basic conditions during workup. Consider a milder workup procedure.
Guide 2: Poor Regioselectivity in Phenol Formylation

This guide addresses the common issue of obtaining a mixture of ortho and para isomers when formylating substituted phenols.

Decision Pathway for Regioselectivity

G start Goal: Control Regioselectivity in Phenol Formylation ortho_desired Desired Product: Ortho-Benzaldehyde start->ortho_desired para_desired Desired Product: Para-Benzaldehyde start->para_desired duff Duff Reaction (Hexamine, Acid) ortho_desired->duff Good Selectivity mg_mediated Mg-Mediated Formylation (MgCl2/Et3N, Paraformaldehyde) ortho_desired->mg_mediated High Selectivity reimer_tiemann Reimer-Tiemann Reaction (CHCl3, Base) ortho_desired->reimer_tiemann Often Major Product steric_block Block Ortho Positions with Bulky Groups para_desired->steric_block If Substrate Allows reimer_tiemann_cyclo Reimer-Tiemann Reaction with Cyclodextrin para_desired->reimer_tiemann_cyclo Increases Para Yield

Caption: Decision-making diagram for achieving regioselectivity in phenol formylation.

Observation Possible Cause Recommended Action
Mixture of ortho and para isomers obtained Standard electrophilic aromatic substitution on an activated phenol ring.[1]To favor ortho: Use the Duff reaction or magnesium-mediated formylation methods which are known for high ortho-selectivity.[1][3] To favor para: If the ortho positions are not sterically hindered, consider using the Reimer-Tiemann reaction with cyclodextrin as an additive.[1]
Formylation occurs at an unexpected position The directing effects of multiple substituents on the ring are influencing the position of electrophilic attack.Carefully consider the combined electronic and steric effects of all substituents on the aromatic ring to predict the most likely site of formylation.

Summary of Key Formylation Reactions

The following table summarizes the conditions and typical yields for several common formylation reactions used in the synthesis of polysubstituted benzaldehydes.

Reaction Typical Substrates Reagents General Conditions Typical Yields Key Advantages/Disadvantages
Vilsmeier-Haack Electron-rich arenes (phenols, anilines, heterocycles)[11][14]DMF, POCl₃ (or other activating agents)Mild conditionsModerate to HighVersatile and widely used.[21] The Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts reactions.[8]
Duff Reaction Phenols and other highly activated arenes[2]Hexamethylenetetramine (hexamine), acid (e.g., TFA, AcOH)High temperatures (100-150°C)Generally inefficient[2]Strong preference for ortho-formylation of phenols.[1] Can be used with sensitive amides.[19]
Reimer-Tiemann Phenols, naphthols, electron-rich heterocycles[5][20]Chloroform (CHCl₃), strong base (e.g., NaOH)Biphasic solvent system, heatingModerateGood for ortho-formylation.[22] Does not require anhydrous or acidic conditions.[5]
Gattermann-Koch Benzene, alkylbenzenes[10][23]CO, HCl, AlCl₃, CuClHigh pressure (can be atmospheric with CuCl)GoodNot applicable to phenol and phenol ether substrates.[24][25]
Mg-Mediated ortho-Formylation PhenolsMgCl₂, Et₃N, paraformaldehydeReflux in solvent like acetonitrile or THFGood to Excellent (70-99%)[4]Highly selective for ortho-formylation.[3][26]
Ti-Mediated Formylation Electron-rich phenolsDichloromethyl methyl ether, TiCl₄Low temperature (0°C) in DCMSatisfactoryHigh regioselectivity for the less hindered ortho position due to metal coordination.[6]

Experimental Protocols

Protocol 1: Magnesium-Mediated Ortho-Formylation of a Substituted Phenol

This protocol is adapted from procedures known to be highly selective for ortho-formylation.[3][4]

Experimental Workflow

G start Start dissolve 1. Dissolve phenol, MgCl2, and Et3N in anhydrous acetonitrile. start->dissolve add_paraform 2. Add paraformaldehyde to the mixture. dissolve->add_paraform reflux 3. Heat the mixture to reflux for 2-4 hours. add_paraform->reflux monitor 4. Monitor reaction progress by TLC. reflux->monitor workup 5. Cool, quench with acid, and perform aqueous workup. monitor->workup Reaction Complete extract 6. Extract product with an organic solvent. workup->extract purify 7. Purify by chromatography or recrystallization. extract->purify end End purify->end

Caption: General experimental workflow for Mg-mediated ortho-formylation.

Materials:

  • Substituted Phenol (1 eq.)

  • Magnesium Chloride (MgCl₂) (2 eq.)

  • Triethylamine (Et₃N) (2 eq.)

  • Paraformaldehyde (3 eq.)

  • Anhydrous Acetonitrile (or THF)

  • Aqueous Acid (e.g., 1M HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol, magnesium chloride, and anhydrous acetonitrile.

  • Add triethylamine to the mixture and stir until a homogeneous solution or suspension is formed.

  • Add paraformaldehyde to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding aqueous acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ortho-hydroxybenzaldehyde.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation

This protocol provides a general method for the formylation of an electron-rich aromatic compound.[27]

Materials:

  • Electron-rich aromatic substrate (1 eq.)

  • N,N-Dimethylformamide (DMF) (can be used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • Dichloromethane (DCM) or other suitable solvent

  • 5% Sodium Thiosulfate solution

  • Ice bath

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool the DMF (or a solution of the substrate in an inert solvent followed by DMF) in an ice bath.

  • Slowly add POCl₃ dropwise to the cold DMF, keeping the temperature below 10°C. The Vilsmeier reagent will form in situ.

  • Add the aromatic substrate to the Vilsmeier reagent.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C) for several hours. The optimal time and temperature will depend on the substrate's reactivity.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture, for example, with a sodium thiosulfate solution.

  • Extract the product with an organic solvent like DCM.

  • Dry the organic layer, filter, and concentrate.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

References

Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is the ortho-formylation of 4-bromo-2-fluorophenol. This reaction introduces an aldehyde group at the position ortho to the hydroxyl group. A common method for this transformation is the Duff reaction or a related formylation using a suitable formylating agent and catalyst.

Q2: What are the typical impurities encountered in this synthesis?

A2: The most common impurities include:

  • Unreacted starting material: 4-Bromo-2-fluorophenol.

  • Di-brominated byproduct: 3,5-Dibromo-2-fluorophenol, which can be formylated to a di-brominated aldehyde.

  • Isomeric products: Formylation at other positions on the aromatic ring, although less common due to the directing effect of the hydroxyl group.

  • Over-formylation byproducts: Though less common in the Duff reaction, some formylation methods might lead to multiple aldehyde groups being added.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Below are common issues encountered during the synthesis and purification of this compound, along with their potential causes and solutions.

Issue 1: Low Yield of the Desired Product

Q: I am observing a low yield of this compound. What could be the reasons?

A: Low yields can stem from several factors during the synthesis. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material (4-bromo-2-fluorophenol) is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The formylation reaction is sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Deviations can lead to the formation of byproducts.
Moisture in Reagents or Glassware The reagents used in the formylation reaction can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent side reactions that consume the reactants.
Formation of Byproducts The formation of di-brominated or isomeric products can significantly reduce the yield of the desired compound. Optimize the stoichiometry of the reactants to minimize these side reactions.
Issue 2: Presence of Impurities in the Final Product

Q: My purified product still shows the presence of impurities when analyzed by NMR or HPLC. How can I effectively remove them?

A: The choice of purification method is critical for obtaining high-purity this compound. The following table details common impurities and effective removal strategies.

Impurity Identification Removal Method
Unreacted 4-Bromo-2-fluorophenol Can be identified by its characteristic spot on a TLC plate (typically with a different Rf value than the product) and by its signals in an ¹H NMR spectrum.[2]Column Chromatography: This is a highly effective method for separating the more polar starting material from the product. A silica gel column with a hexane/ethyl acetate eluent system is recommended. Base Wash: Washing the crude product with a dilute aqueous base solution can help remove the acidic starting material.
Di-brominated Byproduct This impurity will have a higher molecular weight, which can be confirmed by mass spectrometry. Its NMR spectrum will also show a different pattern of aromatic signals.Recrystallization: The di-brominated product often has different solubility characteristics than the desired mono-brominated product, allowing for separation by recrystallization. A suitable solvent system should be determined empirically (e.g., hexane/ethyl acetate). Column Chromatography: Can also be effective in separating the di-brominated product.
Isomeric Products Isomers will have the same molecular weight but different physical properties. They can often be distinguished by their unique NMR spectra and different retention times in HPLC.Column Chromatography: This is the most effective method for separating isomers. Careful optimization of the eluent system is crucial for achieving good separation.

Experimental Protocols

Synthesis of this compound via Formylation

This protocol is a representative procedure for the ortho-formylation of 4-bromo-2-fluorophenol.

Materials:

  • 4-Bromo-2-fluorophenol

  • Paraformaldehyde

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgCl₂ and paraformaldehyde.

  • Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-bromo-2-fluorophenol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Parameter Value Reference
Molecular Weight 219.01 g/mol [3]
Melting Point 112 - 116 °C[1]
Typical Purity after Column Chromatography >97%[1]
Typical TLC Eluent Hexane/Ethyl Acetate (e.g., 9:1 v/v)General Practice
Typical Column Chromatography Eluent Gradient of Hexane/Ethyl AcetateGeneral Practice

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Bromo-2-fluorophenol reaction Formylation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification Purification Method crude->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization pure Pure Product column->pure recrystallization->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting cluster_impurities Potential Impurities cluster_solutions Purification Solutions ImpureProduct Impure Product Detected StartingMaterial Unreacted Starting Material ImpureProduct->StartingMaterial Dibrominated Di-brominated Byproduct ImpureProduct->Dibrominated Isomeric Isomeric Products ImpureProduct->Isomeric ColumnChromatography Column Chromatography StartingMaterial->ColumnChromatography BaseWash Base Wash StartingMaterial->BaseWash Dibrominated->ColumnChromatography Recrystallization Recrystallization Dibrominated->Recrystallization Isomeric->ColumnChromatography

Caption: Logical relationship for identifying and removing common impurities.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the bulk synthesis of this compound?

A1: Based on available literature and analogous preparations, a robust two-step route is recommended for scale-up. This involves the initial bromination of 2-fluorophenol to yield 4-Bromo-2-fluorophenol, followed by a regioselective ortho-formylation to produce the final product. This route is favored due to the high yields and selectivity reported for similar reactions.

Q2: What are the critical safety precautions to consider when handling bromine at a large scale?

A2: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[1] When handling large quantities, it is imperative to use a well-ventilated fume hood or a dedicated enclosed system with a scrubber.[2] Personal protective equipment (PPE) should include heavy-duty chemical-resistant gloves (e.g., nitrile), a lab coat, and eye protection such as goggles or a face shield.[3] An emergency shower and eyewash station must be readily accessible. All equipment should be made of compatible materials like glass or Teflon to prevent corrosion.[1] A neutralizing agent, such as a sodium thiosulfate solution, should be kept on hand for spills.[3]

Q3: How can I effectively purify the final product, this compound, in bulk?

A3: For bulk purification, recrystallization is a common and effective method. A suitable solvent system, such as a mixture of ethyl acetate and heptane, can be used, relying on the differential solubility of the product and impurities at varying temperatures.[4] For highly impure batches, column chromatography with a silica gel stationary phase may be necessary, although this can be less practical for very large quantities.[4]

Q4: What are the common impurities I might encounter, and how can I minimize their formation?

A4: The most common impurities include unreacted starting materials (2-fluorophenol or 4-bromo-2-fluorophenol), isomeric byproducts from the formylation step, and di-brominated species from the initial bromination.[4] To minimize these, precise temperature control during bromination is crucial to prevent over-bromination.[4] In the formylation step, ensuring anhydrous conditions and correct stoichiometry of the reagents can improve regioselectivity and reduce the formation of unwanted isomers.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Bromination Step 1. Incomplete reaction. 2. Loss of product during workup. 3. Suboptimal temperature.1. Increase reaction time and monitor by TLC until the starting 2-fluorophenol is consumed. 2. Ensure efficient extraction and minimize transfers. 3. Maintain the reaction at a low temperature (e.g., 0-5 °C) to prevent side reactions.[6]
Formation of Di-brominated Byproduct 1. Excess bromine used. 2. Reaction temperature too high.1. Use a precise stoichiometry of bromine (1.0 equivalent). 2. Strictly maintain a low reaction temperature during the dropwise addition of bromine.[4]
Low Yield in Formylation Step 1. Moisture in the reaction. 2. Insufficient reaction time or temperature. 3. Impure 4-Bromo-2-fluorophenol starting material.1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[5] 2. Ensure the reaction is heated to reflux for the recommended duration. Monitor by TLC.[5] 3. Purify the 4-Bromo-2-fluorophenol intermediate before proceeding to the formylation step.
Formation of Isomeric Aldehydes 1. Incorrect regioselectivity during formylation.1. The described ortho-formylation method using MgCl₂ and paraformaldehyde is highly regioselective for the position ortho to the hydroxyl group.[5] Ensure the correct reagents and conditions are used. Isomers may need to be removed by column chromatography.
Final Product is an Oil or Gummy Solid 1. Presence of solvent residue. 2. Impurities depressing the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by recrystallization or column chromatography to remove impurities.[4]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from a similar synthesis of 4-Bromo-2-fluorophenol.[6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
2-Fluorophenol112.10100 g0.8921.0
Bromine159.81142.6 g (45.7 mL)0.8921.0
Dichloromethane (CH₂Cl₂)-1.1 L--
Sodium Bisulfite-As needed--
Water-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-fluorophenol (100 g, 0.892 mol) in dichloromethane (1.1 L).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add bromine (142.6 g, 0.892 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by pouring it into a beaker containing water (2.5 L) and a sufficient amount of sodium bisulfite to neutralize any remaining bromine (the orange color will disappear).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional dichloromethane (2 x 200 mL).

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Bromo-2-fluorophenol as an oil. The expected yield is approximately 90%.[6]

Step 2: Synthesis of this compound

This protocol is adapted from the highly reliable ortho-formylation procedure from Organic Syntheses.[5]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
4-Bromo-2-fluorophenol191.00100 g0.5231.0
Anhydrous Magnesium Dichloride95.2199.6 g1.0462.0
Paraformaldehyde30.0323.6 g0.7851.5
Triethylamine (Et₃N)101.19105.9 g (145.9 mL)1.0462.0
Anhydrous Tetrahydrofuran (THF)-2.6 L--
1 N Hydrochloric Acid (HCl)-As needed--
Diethyl Ether-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Set up a dry, multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas (e.g., argon) inlet.

  • Under a positive pressure of inert gas, add anhydrous magnesium dichloride (99.6 g, 1.046 mol) and paraformaldehyde (23.6 g, 0.785 mol).

  • Add anhydrous tetrahydrofuran (2.6 L) via cannula or syringe.

  • Add triethylamine (105.9 g, 1.046 mol) dropwise. Stir the mixture for 10 minutes.

  • Add 4-Bromo-2-fluorophenol (100 g, 0.523 mol) dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add diethyl ether (1 L).

  • Transfer the organic phase to a large separatory funnel and wash successively with 1 N HCl (3 x 500 mL) and water (3 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure this compound. The expected yield for this type of reaction is typically in the range of 70-80% after purification.[5]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Bromination of 2-Fluorophenol cluster_step2 Step 2: Ortho-Formylation A Dissolve 2-Fluorophenol in Dichloromethane B Cool to 0-5 °C A->B C Add Bromine Dropwise B->C D Stir and Warm to RT C->D E Quench with Sodium Bisulfite Solution D->E F Extract with Dichloromethane E->F G Wash and Dry Organic Layer F->G H Concentrate to Yield 4-Bromo-2-fluorophenol G->H I Combine MgCl₂, Paraformaldehyde, and Triethylamine in Anhydrous THF H->I Intermediate Product J Add 4-Bromo-2-fluorophenol I->J K Heat to Reflux J->K L Cool and Add Diethyl Ether K->L M Wash with HCl and Water L->M N Dry and Concentrate M->N O Recrystallize Product N->O P Obtain Pure 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde O->P G cluster_bromination Bromination Step Issues cluster_formylation Formylation Step Issues start Experiment Start issue Identify Issue: Low Yield or Impurity start->issue low_yield_br Low Yield issue->low_yield_br Bromination dibromo Di-bromo Impurity issue->dibromo Bromination low_yield_fo Low Yield issue->low_yield_fo Formylation isomers Isomeric Impurities issue->isomers Formylation sol_ly_br Check Reaction Time & Temp low_yield_br->sol_ly_br sol_db Check Stoichiometry & Temp dibromo->sol_db end Problem Resolved sol_ly_br->end sol_db->end sol_ly_fo Check for Moisture, Time, & Temp low_yield_fo->sol_ly_fo sol_iso Verify Reagents, Purify by Chromatography isomers->sol_iso sol_ly_fo->end sol_iso->end

References

Validation & Comparative

Comparative Reactivity Analysis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde against other substituted salicylaldehydes in common organic reactions, tailored for researchers, scientists, and professionals in drug development. This document summarizes the anticipated reactivity based on electronic effects and provides supporting experimental data from analogous reactions.

Introduction to Salicylaldehyde Reactivity

Salicylaldehydes are a class of aromatic aldehydes with a hydroxyl group positioned ortho to the aldehyde functionality. This structural motif imparts unique reactivity, particularly in condensation reactions such as the Knoevenagel condensation and Schiff base formation, which are pivotal in the synthesis of coumarins, chromenes, and other heterocyclic compounds of medicinal interest. The reactivity of the aldehyde group is significantly influenced by the nature and position of other substituents on the benzene ring.

Electron-Withdrawing Effects on Reactivity

The reactivity of the carbonyl carbon in salicylaldehydes towards nucleophilic attack is a key determinant of reaction rates and yields. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, thereby increasing the aldehyde's reactivity. Conversely, electron-donating groups decrease this electrophilicity and can hinder the reaction.

This compound possesses two strong electron-withdrawing halogen substituents: a bromine atom at the 5-position and a highly electronegative fluorine atom at the 3-position. Both substituents exert a negative inductive effect (-I), withdrawing electron density from the benzene ring and, consequently, from the aldehyde group. This dual electron-withdrawing influence is expected to render the carbonyl carbon of this compound significantly more electrophilic and, therefore, more reactive compared to unsubstituted salicylaldehyde or salicylaldehydes bearing electron-donating groups. In reactions where the nucleophilic attack on the carbonyl carbon is the rate-determining step, this compound is anticipated to exhibit superior performance, leading to higher yields and potentially faster reaction times.

Comparative Data from Knoevenagel Condensation

Salicylaldehyde DerivativeActive Methylene CompoundCatalyst/SolventYield (%)Reference
Substituted SalicylaldehydesDiethyl MalonatePiperidine/Ethanol25-82[1]
Substituted SalicylaldehydesEthyl Cyanoacetate, o-aminophenoln-BuOH40-79[2]
SalicylaldehydeMeldrum's AcidSodium Azide/Water99[3]
SalicylaldehydeMeldrum's AcidPotassium Carbonate/Water92[3]
5-BromosalicylaldehydeActive Methylene CompoundsCholine Chloride/Zinc Chloride61-96[2]

Note: The yields presented are from various studies and may not be directly comparable due to differing reaction conditions. However, they provide a general indication of the feasibility and efficiency of the Knoevenagel condensation with substituted salicylaldehydes.

Based on the electronic effects, it is projected that this compound would exhibit reactivity at the higher end of these ranges under similar conditions.

Experimental Protocols

General Protocol for Knoevenagel Condensation of Substituted Salicylaldehydes

This protocol is adapted from established procedures for the synthesis of coumarin derivatives and can be applied to this compound.

Materials:

  • Substituted Salicylaldehyde (e.g., this compound)

  • Active Methylene Compound (e.g., Diethyl Malonate, Malononitrile)

  • Catalyst (e.g., Piperidine, Sodium Acetate)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrochloric Acid (for workup)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) in the chosen solvent.

  • Add the active methylene compound (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into a mixture of ice and dilute hydrochloric acid.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical Knoevenagel condensation pathway and a general experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product Salicylaldehyde 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde Condensation Knoevenagel Condensation Salicylaldehyde->Condensation ActiveMethylene Active Methylene Compound (e.g., Diethyl Malonate) ActiveMethylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Base Catalyst Coumarin Coumarin Derivative Cyclization->Coumarin Experimental_Workflow Start Start: Reactant Preparation Reaction Reaction Setup: - Dissolve Salicylaldehyde - Add Active Methylene Compound - Add Catalyst Start->Reaction Heating Heating and Reflux Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: - Cooling - Precipitation - Filtration Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis: - Yield Calculation - Spectroscopic Characterization Purification->Analysis End End: Purified Product Analysis->End

References

Comparative Analysis of the Biological Activity of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the enhanced biological potential of derivatives of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, with a comparative look at structurally similar compounds.

While this compound serves as a versatile scaffold in synthetic chemistry, comprehensive data on its intrinsic biological activity remains limited in publicly available research. However, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological activities of these derivatives, drawing on experimental data from structurally analogous compounds to highlight their enhanced efficacy.

Enhanced Biological Efficacy of Derivatives

The derivatization of salicylaldehydes, such as this compound, into Schiff bases and subsequently into metal complexes, is a well-established strategy to augment their therapeutic properties. The introduction of the azomethine group (-C=N-) in Schiff bases and the coordination with metal ions are known to play a crucial role in their biological action.

Antimicrobial Activity: A Comparative Perspective

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Zn(II)E. coli-[1]
Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Ni(II)P. aeruginosa-[1]
Sulfamethoxazole-salicylaldehyde Schiff base (L2)Rapidly Growing Mycobacteria0.61 - 1.22[1]
Sulfamethoxazole-pyridoxal HCl Schiff base (L1)Rapidly Growing Mycobacteria0.61 - 1.22[1]

Note: Specific MIC values for 2-Bromo-5-hydroxybenzaldehyde derivatives were not consistently available in the searched literature. The data presented is for structurally related compounds to indicate the potential activity.[1]

Anticancer Activity: Unlocking Cytotoxic Potential

Derivatives of bromo-substituted salicylaldehydes have shown promising cytotoxic activity against various cancer cell lines. The chelation with metal ions, in many cases, significantly enhances this activity. The following table summarizes the anticancer potential of bromo-substituted Schiff base derivatives, offering a comparative insight into the prospective efficacy of this compound derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
Mn(II) complex of a bromo-substituted Schiff base (MnL2)Hep-G2 (Liver Cancer)2.6 ± 0.11[1]
Schiff base of 5-bromosalicylaldehyde and β-alanineHuman breast cancer cell lines (MCF-7)-[2]
Gallium(III) complexes with 5-bromosalicylaldehyde benzoylhydrazonesHL-60 (Leukemia)Lower than cisplatin[3]
Rare earth metal complexes of 5-bromosalicylaldehyde-furan-2-yl-methanamine Schiff baseHeLa, MCF-7-[4]

Note: The table presents data for structurally related bromo-substituted salicylaldehyde derivatives to indicate potential activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the antimicrobial and anticancer activities of the aforementioned derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared by adjusting the turbidity to a 0.5 McFarland standard.[6]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.[5][7]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_dilutions Serial Dilution of Test Compounds prep_dilutions->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for Broth Microdilution Assay

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere for 24 hours.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.[11]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[9][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_treatment Incubate for 48-72h treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4h mtt_addition->incubation_mtt solubilization Solubilize Formazan with DMSO incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Workflow for MTT Cytotoxicity Assay

Potential Signaling Pathway in Anticancer Activity

While the precise mechanisms of action for this compound derivatives are still under investigation, studies on similar salicylaldehyde Schiff bases suggest the induction of apoptosis in cancer cells. One of the potential signaling pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The binding of the Schiff base derivative to a cellular target could trigger a cascade of downstream signaling events within the MAPK pathway, ultimately leading to programmed cell death.

MAPK_Pathway Derivative Schiff Base Derivative Target Cellular Target Derivative->Target Binding MAPKKK MAP Kinase Kinase Kinase (e.g., MEKK) Target->MAPKKK Activation MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Induction

Potential MAPK Signaling Pathway

References

Spectroscopic Comparison of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive spectroscopic guide comparing 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and its structural isomers has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The precise characterization of substituted aromatic aldehydes is crucial in the fields of medicinal chemistry and material science, where subtle changes in molecular structure can significantly impact a compound's biological activity and physical properties. This guide offers an objective comparison of this compound with its key isomers, presenting quantitative data in clearly structured tables for straightforward analysis. Detailed experimental protocols for the cited spectroscopic techniques are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers. This data is essential for the unambiguous identification and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectral Data (δ, ppm) of Bromofluoro-2-hydroxybenzaldehyde Isomers

CompoundAldehyde HAromatic HHydroxyl H
This compound~9.8~7.5-7.8~11.0
4-Bromo-2-hydroxybenzaldehyde[1]~9.8~7.5-7.8~11.0
5-Bromo-2-hydroxybenzaldehyde~9.8~7.0-7.6~11.0
3-Bromo-4-hydroxybenzaldehyde~9.7~7.0-8.1~11.1

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Key IR Absorption Bands (cm⁻¹) of Bromofluoro-2-hydroxybenzaldehyde Isomers

CompoundO-H StretchC=O StretchC-Br StretchC-F Stretch
This compound~3400-3200~1650-1670~600-500~1250-1000
5-Bromo-2-hydroxybenzaldehyde[2]~3400 (broad)~1660~650N/A
2-Bromo-5-hydroxybenzaldehyde33311656669N/A
3,5-Dibromo-2-hydroxybenzaldehyde31801681, 1662Not specifiedN/A

Table 3: Mass Spectrometry Data (m/z) of Bromofluoro-2-hydroxybenzaldehyde Isomers

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound[3]218/220Not specified
5-Bromo-2-hydroxybenzaldehyde[4]200/202171/173, 121, 93, 65
3-Bromo-4-hydroxybenzaldehyde[5]199/201170/172, 120, 92, 64

Experimental Workflow and Isomer Relationships

The following diagram illustrates the logical relationship between the parent compound, its isomers, and the spectroscopic techniques used for their comparative analysis.

G Spectroscopic Analysis of Bromofluoro-2-hydroxybenzaldehyde Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 4-Bromo-3-fluoro-2-hydroxybenzaldehyde 4-Bromo-3-fluoro-2-hydroxybenzaldehyde 4-Bromo-3-fluoro-2-hydroxybenzaldehyde->NMR 4-Bromo-3-fluoro-2-hydroxybenzaldehyde->IR 4-Bromo-3-fluoro-2-hydroxybenzaldehyde->MS 6-Bromo-3-fluoro-2-hydroxybenzaldehyde 6-Bromo-3-fluoro-2-hydroxybenzaldehyde 6-Bromo-3-fluoro-2-hydroxybenzaldehyde->NMR 6-Bromo-3-fluoro-2-hydroxybenzaldehyde->IR 6-Bromo-3-fluoro-2-hydroxybenzaldehyde->MS 3-Bromo-5-fluoro-2-hydroxybenzaldehyde 3-Bromo-5-fluoro-2-hydroxybenzaldehyde 3-Bromo-5-fluoro-2-hydroxybenzaldehyde->NMR 3-Bromo-5-fluoro-2-hydroxybenzaldehyde->IR 3-Bromo-5-fluoro-2-hydroxybenzaldehyde->MS 5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Bromo-4-fluoro-2-hydroxybenzaldehyde->NMR 5-Bromo-4-fluoro-2-hydroxybenzaldehyde->IR 5-Bromo-4-fluoro-2-hydroxybenzaldehyde->MS

Isomer analysis workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, spectra were acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, spectra were typically acquired with proton decoupling, a longer relaxation delay, and a greater number of scans.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition: A background spectrum was recorded first. The KBr pellet was then placed in the sample holder, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • GC Conditions: A suitable capillary column (e.g., DB-5) was used. The oven temperature was programmed to ensure separation of the isomers. The injector temperature was typically set to 250 °C.

  • MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range was scanned from m/z 40 to 400. The ion source and transfer line temperatures were maintained at appropriate levels to prevent condensation and degradation.[6]

References

A Comparative Guide to the DFT Analysis and Molecular Modeling of Halogenated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Computational and Experimental Analysis

The study of halogenated salicylaldehydes is crucial due to their role as versatile building blocks in the synthesis of Schiff bases, which have applications in various fields, including materials science and medicinal chemistry.[1][2] Computational methods, particularly DFT, are powerful tools for understanding the structural, electronic, and spectroscopic properties of these molecules.[1][3] When combined with experimental techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, DFT provides a deeper understanding of molecular behavior.[3]

This guide focuses on the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde (5-BSA) and presents a comparative look at other halogenated salicylaldehydes.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from the DFT analysis and experimental studies of 5-Bromo-2-hydroxybenzaldehyde and its analogues.

Table 1: Optimized Geometrical Parameters (DFT vs. Experimental)

The optimized molecular structure of 5-BSA was calculated using the B3LYP/6-311++G(d,p) level of theory.[1][3] A comparison of selected calculated bond lengths and angles with typical experimental ranges for similar molecules is presented below.

ParameterBond/AngleCalculated Value (Å or °)[1]Typical Experimental Range (Å or °)[1]
Bond Lengths C-C (aromatic)1.38 - 1.411.3 - 1.4
C-H (aromatic)1.08 - 1.090.93
C=O~1.23~1.22
C-Br~1.91~1.90
O-H~0.97~0.96
Bond Angles C-C-C (aromatic)119.2 - 121.4118.5 - 121.1
C-C-H (aromatic)117.9 - 121.7119.3 - 120.1
Table 2: Vibrational Frequencies (Calculated vs. Experimental FT-IR)

The vibrational frequencies for 5-BSA were calculated and compared with experimental FT-IR data.[3] The theoretical frequencies are often scaled to better match experimental values.[4]

Vibrational ModeCalculated Frequency (cm⁻¹)[3]Experimental FT-IR Frequency (cm⁻¹)[3]Assignment
O-H stretch~3200-3400~3200-3600Phenolic hydroxyl group
C-H stretch (aromatic)~3000-3100~3000-3100Aromatic C-H bonds
C=O stretch1687~1650-1700Aldehyde carbonyl group
C-C stretch (aromatic)~1400-1600~1400-1600Aromatic ring vibrations
C-Br stretch~600-700~600-700Carbon-bromine bond
Table 3: Electronic Properties and Reactivity Descriptors

The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for understanding the reactivity and electronic transitions of the molecule.[5]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
5-Bromo-2-hydroxybenzaldehyde -7.937[6]-3.086[6]4.851[6]7.937[6]3.086[6]
5-Chlorosalicylaldehyde -----
3,5-Dibromosalicylaldehyde -----
3-Fluoro Salicylaldehyde -----
Table 4: ADME Properties of Substituted Salicylaldehydes

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in drug development.[1]

DerivativeHBDHBAMRTPSAGI AbsorptionBBB PermeantLipinski ViolationsBioavailability Score
5-Bromo Salicylaldehyde 1241.5537.30HighYes00.55
5-Chloro Salicylaldehyde 1238.8637.30HighYes00.55
3,4-Dibromo-2-hydroxybenzaldehyde 1249.2537.30HighYes00.55
3-Fluoro Salicylaldehyde 1333.8137.30HighYes00.55

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, MR: Molar Refractivity, TPSA: Topological Polar Surface Area, GI: Gastrointestinal, BBB: Blood-Brain Barrier.[1]

Experimental and Computational Protocols

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum of 5-Bromo-2-hydroxybenzaldehyde was recorded in the range of 4000–450 cm⁻¹ using a Perkin Elmer Spectrum instrument, equipped with a KBr beam splitter.[7]

  • UV-Vis Spectroscopy: The UV-Visible spectrum of 5-BSA in chloroform was measured using a UV-1280 multipurpose instrument (UV-Visible Spectrophotometer) covering a range of 200–1100 nm.[7]

Computational Protocols
  • Software: The geometry optimization and frequency calculations for 5-Bromo-2-hydroxybenzaldehyde were performed using the Gaussian 09 software package.[7] Visualization of the results was carried out using GaussView 5.[7]

  • Method: The Density Functional Theory (DFT) calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7]

  • Basis Set: The 6-311++G(d,p) basis set was employed for all calculations, as it has been shown to provide accurate results for similar molecular systems.[1][7]

  • Solvent Effects: For UV-Vis analysis, solvent effects were modeled using the self-consistent isodensity polarizable continuum model (SCI-PCM).[8]

Visualization of Workflow

The following diagram illustrates the logical workflow for a combined DFT and experimental analysis of a substituted salicylaldehyde.

DFT_Experimental_Workflow cluster_synthesis Synthesis & Procurement cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Molecule Synthesis or Procurement of 5-Bromo-2-hydroxybenzaldehyde FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Synthesis->Optimization CompareSpec Compare Spectroscopic Data (FT-IR, UV-Vis) FTIR->CompareSpec UVVis->CompareSpec Freq Vibrational Frequency Calculation Optimization->Freq Electronic Electronic Properties (HOMO, LUMO, MEP) Optimization->Electronic CompareGeom Compare Geometrical Parameters Optimization->CompareGeom Freq->CompareSpec Electronic->CompareSpec CompareElec Analyze Electronic Properties & Reactivity Electronic->CompareElec Conclusion Structure-Property Relationship & Insights CompareGeom->Conclusion CompareSpec->Conclusion CompareElec->Conclusion

Caption: Workflow for DFT calculations and experimental validation.

Conclusion

The combined experimental and theoretical investigation of 5-Bromo-2-hydroxybenzaldehyde provides a robust framework for understanding its molecular properties. The good agreement between the calculated and experimental data validates the chosen computational methodology (B3LYP/6-311++G(d,p)). This approach can be confidently extended to predict the properties of the target molecule, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, and other related compounds. Such studies are invaluable for the rational design of new molecules with desired chemical and biological activities.

References

Antimicrobial activity of Schiff bases derived from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antimicrobial efficacy of various Schiff base derivatives against standard antimicrobial agents, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals.

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Schiff bases, a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-), have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various Schiff base derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of the evaluation workflow. The metal complexes of Schiff bases have also been shown to possess enhanced antimicrobial activity compared to the Schiff base ligands alone.[4][5]

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various Schiff base derivatives against a range of bacterial and fungal strains, alongside standard reference drugs for comparison.

Compound/DrugOrganismMIC (µg/mL)Reference
Schiff Base PC1 Escherichia coli62.5[6]
Schiff Base PC4 Escherichia coli62.5[6][7]
Schiff Base PC2 Escherichia coli250[6][7]
Schiff Base PC3 Escherichia coli250[6][7]
Schiff Base PC1 Staphylococcus aureus62.5[6][7]
Schiff Base PC2 Staphylococcus aureus62.5[6][7]
Schiff Base PC3 Staphylococcus aureus62.5[6][7]
Schiff Base PC1 Candida albicans250[7]
Schiff Base PC2/PC3 Candida albicans62.5[7]
Schiff Base PC4 Candida albicans125[7]
Compound 3e Staphylococcus aureus24-49
Ciprofloxacin Staphylococcus epidermidis15.62[1]
Schiff Base 1-3 Staphylococcus epidermidis7.81[1]
Ciprofloxacin Enterococcus faecalis7.81[1]
Schiff Base 4 Enterococcus faecalis7.81[1]
Amikacin Various Bacteria0.08-0.111 (mM)[1]
Schiff Base 22 Various Bacteria1.284 (mM)[1]
Amphotericin B Aspergillus brasiliensis0.044 (mM)[1]
Schiff Base 22/23 Aspergillus brasiliensis1.284/1.306 (mM)[1]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) Bacillus subtilis45.2[8]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) Escherichia coli1.6[8]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) Pseudomonas fluorescens3.4[8]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) Staphylococcus aureus2.8[8]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol (2) Aspergillus niger47.5[8]

Experimental Protocols

The evaluation of antimicrobial activity of Schiff bases typically follows standardized laboratory procedures. The two most common methods cited in the literature are the disc diffusion method for initial screening and the broth dilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[5][9][10]

  • Preparation of Inoculum: Bacterial or fungal cultures are grown in a suitable broth medium at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 16-24 hours) to achieve a concentration of approximately 10⁸ cells/mL.[10]

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.[10]

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO).[9][10] These discs are then carefully placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 36°C for 24 hours).[10]

  • Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates higher antimicrobial activity. Standard antibiotics are used as positive controls.[9]

Broth Dilution Method for MIC Determination

This method is used to quantitatively determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism. The twofold serial dilution method is a common approach.[2][11]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the Schiff base compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes or plates are incubated under suitable conditions for a defined period.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Workflow for Antimicrobial Activity Screening

The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of Schiff bases.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A Primary Amine C Condensation Reaction A->C B Aldehyde/Ketone B->C D Schiff Base C->D E Preparation of Test Compound Solutions D->E G Antimicrobial Susceptibility Testing (e.g., Disc Diffusion, Broth Dilution) E->G F Microorganism Culture (Bacteria/Fungi) F->G H Data Analysis (Zone of Inhibition, MIC) G->H I Comparison with Standard Antimicrobials H->I J Identification of Lead Compounds I->J

Caption: General workflow for synthesis and antimicrobial screening of Schiff bases.

Conclusion

Schiff bases represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The data presented in this guide highlight their potential to inhibit the growth of a wide range of bacteria and fungi, with some derivatives exhibiting efficacy comparable or superior to standard antibiotics. Further research, including structural modifications to enhance potency and reduce toxicity, is warranted to develop these compounds into clinically useful drugs. The complexation of Schiff bases with metal ions also presents a viable strategy for enhancing their antimicrobial properties.[4][12]

References

Comparative Cytotoxicity of Metal Complexes with Halogenated Salicylaldehyde-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticancer potential of metal complexes incorporating halogenated salicylaldehyde-based ligands. This document provides a comparative analysis of their cytotoxic activity, supported by experimental data and detailed protocols.

The search for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of oncological research. Metal complexes based on salicylaldehyde and its derivatives have emerged as a promising class of compounds due to their versatile coordination chemistry and significant biological activities. The introduction of halogen substituents, such as bromine and fluorine, onto the salicylaldehyde scaffold can modulate the electronic and lipophilic properties of the resulting ligands and their metal complexes, often leading to enhanced cytotoxic effects. This guide provides a comparative overview of the cytotoxic profiles of various metal complexes featuring halogenated salicylaldehyde-derived ligands, with a focus on providing researchers with the necessary data and methodologies to inform further investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of these metal complexes is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values for several reported metal complexes with ligands derived from halogenated salicylaldehydes against various cancer cell lines.

Complex/LigandMetal CenterLigand StructureCancer Cell LineIC50 (µM)Reference
Complex 1 Ga(III)5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneHL-60 (acute myeloid leukemia)1.14[1][2]
SKW-3 (T-cell leukemia)1.31[1][2]
H₂L¹ -5-bromosalicylaldehyde-4-hydroxybenzoylhydrazoneHL-603.14[1][2]
SKW-33.02[1][2]
Complex 2 Ga(III)5-bromosalicylaldehyde isonicotinoylhydrazoneHL-602.05[1]
SKW-31.89[1]
H₂L² -5-bromosalicylaldehyde isonicotinoylhydrazoneHL-604.11[1]
SKW-33.98[1]
Cisplatin Pt(II)-HL-604.96[1][2]
SKW-35.21[1][2]
Melphalan --HL-60>100[1][2]
SKW-3>100[1][2]

Table 1: Cytotoxicity of Gallium(III) complexes and their corresponding ligands against human leukemia cell lines.

ComplexMetal CenterLigand StructureCancer Cell LineIC50 (µM)Reference
[Ru(bpy)₂(5-bromosalicylaldehyde)]BF₄ Ru(II)5-bromosalicylaldehydeA549 (lung carcinoma)Not specified, but noted as cytotoxic[3]
[Ru(bpy)₂(3,5-dibromosalicylaldehyde)]BF₄ Ru(II)3,5-dibromosalicylaldehydeA549Not specified, but noted as more cytotoxic than mono-halogenated[3]
[Ru(bpy)₂(5-chlorosalicylaldehyde)]BF₄ Ru(II)5-chlorosalicylaldehydeA549Not specified[3]
[Ru(bpy)₂(3,5-dichlorosalicylaldehyde)]BF₄ Ru(II)3,5-dichlorosalicylaldehydeA549Not specified, but noted as more cytotoxic than mono-halogenated[3]
[Ru(bpy)₂(3-bromo-5-chlorosalicylaldehyde)]BF₄ Ru(II)3-bromo-5-chlorosalicylaldehydeA549Not specified[3]

Table 2: Relative cytotoxicity of Ruthenium(II) polypyridyl complexes with halogenated salicylaldehyde ligands.

Experimental Protocols

The methodologies employed to assess cytotoxicity are crucial for the interpretation and replication of results. Below are detailed protocols for the key experiments cited in the referenced studies.

MTT Cell Viability Assay

This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (metal complexes, ligands, and reference drugs) and incubated for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 10 mg/mL in PBS) is added to each well. The plates are then incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Proposed Mechanisms of Action

The anticancer activity of these metal complexes is often attributed to their ability to induce programmed cell death, or apoptosis. Studies on ruthenium(II) complexes with halogenated salicylaldehyde ligands suggest that these compounds can trigger apoptosis, arrest the cell cycle in the G0/G1 phase, increase intracellular reactive oxygen species (ROS) levels, and induce mitochondrial dysfunction.[3] The coordination of the ligand to a metal center can enhance its biological activity, a phenomenon often attributed to increased lipophilicity, which facilitates cell penetration.[4]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment of Cells with Compounds cell_seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50 G complex Metal Complex (e.g., Ru(II) with Halogenated Salicylaldehyde) cell Cancer Cell complex->cell ros Increased Intracellular ROS Levels cell->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria Leads to apoptosis Apoptosis mitochondria->apoptosis Triggers

References

A Comparative Analysis of the Antioxidant Properties of Halogenated Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative look at the antioxidant properties of halogenated hydroxybenzaldehydes, focusing on how the presence of different halogens on the aromatic ring influences their ability to neutralize free radicals. The information presented is based on available experimental data from in vitro antioxidant assays.

Structure-Activity Relationship Insights

The antioxidant activity of phenolic compounds like hydroxybenzaldehydes is significantly influenced by the number and position of hydroxyl groups on the benzene ring.[1][2] Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, further modulates this activity. The electron-withdrawing or donating nature of the halogen, its size, and its position relative to the hydroxyl group can alter the phenolic hydroxyl group's hydrogen-donating ability, which is a key mechanism for radical scavenging.[3][4]

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of selected halogenated hydroxybenzaldehydes from DPPH radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.[5]

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
3-Chloro-4-hydroxy-5-methoxybenzaldehydeDPPH244.11BHT27.94
3-Bromo-4-hydroxy-5-methoxybenzaldehydeDPPH269.44BHT27.94
3-Bromo-4,5-dihydroxybenzaldehydeDPPH4.49 mg/L*Vitamin C>4.49 mg/L
Vanillin (for comparison)DPPH0.81Vitamin C0.44

*Note: The IC50 for 3-bromo-4,5-dihydroxybenzaldehyde was reported in mg/L, which is equivalent to µg/mL. This compound showed stronger activity than the positive control, Vitamin C.[[“]] The data for chloro- and bromovanillin suggests that in this specific structure, halogenation may decrease the antioxidant activity compared to the parent molecule, vanillin.[3][7] However, the potent activity of 3-bromo-4,5-dihydroxybenzaldehyde highlights that the overall substitution pattern is crucial.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5]

Principle: In the presence of an antioxidant that can donate a hydrogen atom, the violet color of the DPPH radical solution fades to a pale yellow, which is measured spectrophotometrically.[8]

Reagents and Equipment:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and positive controls (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (absorbance at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of the test compounds in the same solvent.

  • Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a small volume of the different concentrations of the test compound or positive control. A blank containing only the solvent and a control containing the DPPH solution and solvent should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also measures the radical scavenging ability of antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Reagents and Equipment:

  • ABTS

  • Potassium persulfate

  • Methanol or water

  • Test compounds and positive control (e.g., Trolox)

  • Spectrophotometer (absorbance at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[10]

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds and positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer (absorbance at ~593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Reaction: Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and is often expressed as Trolox equivalents.

Visualizing Methodologies and Pathways

To further clarify the experimental process and a key signaling pathway, the following diagrams are provided.

Experimental_Workflow_for_Antioxidant_Assays prep Preparation of Reagents (DPPH, ABTS, or FRAP solution) reaction Reaction Incubation (Mix sample and reagent) prep->reaction sample_prep Sample Preparation (Halogenated Hydroxybenzaldehydes in various concentrations) sample_prep->reaction measurement Spectrophotometric Measurement (Absorbance at specific wavelength) reaction->measurement analysis Data Analysis (Calculate % Inhibition and IC50) measurement->analysis result Comparative Results analysis->result

Experimental workflow for in vitro antioxidant assays.

Nrf2_HO1_Signaling_Pathway stress Oxidative Stress (e.g., H2O2) erk_akt Activation of ERK and Akt stress->erk_akt induces hhb Halogenated Hydroxybenzaldehyde hhb->erk_akt activates nrf2_release Nrf2 Release and Translocation to Nucleus erk_akt->nrf2_release promotes keap1_nrf2_inactive Keap1-Nrf2 Complex (Inactive) keap1_nrf2_inactive->nrf2_release are Antioxidant Response Element (ARE) in DNA nrf2_release->are binds to ho1_expression Increased Expression of Heme Oxygenase-1 (HO-1) are->ho1_expression activates transcription of cytoprotection Cytoprotection and Antioxidant Defense ho1_expression->cytoprotection

Nrf2/HO-1 signaling pathway activated by some halogenated hydroxybenzaldehydes.

Concluding Remarks

The available data indicates that halogenation of hydroxybenzaldehydes has a variable effect on their antioxidant activity, which is highly dependent on the specific halogen, its position, and the overall substitution pattern of the molecule. For instance, while chlorination and bromination of vanillin appear to decrease its DPPH radical scavenging activity, 3-bromo-4,5-dihydroxybenzaldehyde exhibits potent antioxidant effects.[3][[“]] Further comprehensive studies are required to systematically evaluate a full series of halogenated (F, Cl, Br, I) hydroxybenzaldehydes to establish a clearer structure-activity relationship. The activation of the Nrf2/HO-1 pathway by some of these compounds suggests that their protective effects may extend beyond direct radical scavenging to the upregulation of endogenous antioxidant defenses.[11] This guide serves as a foundational resource, and further experimental validation is encouraged to fully elucidate the comparative antioxidant potential of this class of compounds.

References

Validating the Structure of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and its derivatives using X-ray crystallography. Due to the current absence of publicly available crystallographic data for this compound, this document presents a detailed analysis of a closely related structural isomer, 2-Bromo-5-fluorobenzaldehyde, for which experimental data has been published. This comparative approach allows for an objective evaluation of expected versus determined structural parameters and serves as a practical guide for researchers working with similar halogenated benzaldehyde derivatives.

Data Presentation: A Comparative Analysis

The structural elucidation of benzaldehyde derivatives is crucial for understanding their reactivity, intermolecular interactions, and potential applications in drug design and materials science. X-ray crystallography provides definitive proof of structure and detailed geometric parameters.

While the precise crystallographic data for this compound is not available in open-access databases, we can infer expected structural features based on its chemical composition. For a direct comparison, we present the experimentally determined crystallographic data for its isomer, 2-Bromo-5-fluorobenzaldehyde.[1] This allows for a robust discussion of the influence of substituent positions on the crystal packing and molecular geometry.

Parameter2-Bromo-5-fluorobenzaldehyde (Experimental Data)[1]This compound (Expected/Hypothetical)
Chemical Formula C₇H₄BrFOC₇H₄BrFO₂
Molecular Weight 203.01219.01
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
Unit Cell Dimensions a = 15.3593(6) Å, b = 3.8699(2) Å, c = 23.4189(9) ÅTo be determined
α = 90°, β = 106.330(1)°, γ = 90°
Volume 1335.84(10) ųTo be determined
Z (Molecules per unit cell) 8To be determined
Key Intermolecular Interactions Short Br⋯F interactions (3.1878(14) Å, 3.3641(13) Å, 3.3675(14) Å), Offset face-to-face π-stackingExpected hydrogen bonding from the hydroxyl group, potential Br⋯O or F⋯O interactions, π-stacking.

Table 1: Comparative Crystallographic Data. The table highlights the known crystallographic parameters for 2-Bromo-5-fluorobenzaldehyde and outlines the parameters that would need to be determined for this compound. The presence of the hydroxyl group in the latter is expected to introduce significant differences in intermolecular interactions, likely leading to a different crystal packing arrangement.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps. The following protocol provides a generalized methodology applicable to the structural validation of novel benzaldehyde derivatives.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

Synthesis of this compound Derivatives: A common route involves the electrophilic bromination and fluorination of a suitable salicylaldehyde precursor. The precise synthetic pathway will depend on the desired substitution pattern.

Crystallization: Single crystals can be grown by various methods, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray beam. Modern crystallographic experiments are typically performed using a diffractometer equipped with a sensitive detector such as a CCD or CMOS sensor.

  • X-ray Source: A monochromatic X-ray beam is used, often from a copper or molybdenum source.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The angles and intensities of the diffracted X-rays are recorded.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The data for 2-Bromo-5-fluorobenzaldehyde was collected at 125 K.[1]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging step and can be accomplished by various methods, including direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. This is typically done using a least-squares refinement process. The quality of the final structure is assessed using metrics such as the R-factor. For 2-Bromo-5-fluorobenzaldehyde, the final R-factor was 0.027.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow for the crystallographic validation of a novel compound and the key structural features of the analyzed isomer.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Suitable Crystal DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Diffraction Data StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation Publication Publication Validation->Publication Publication/Report

Figure 1: General experimental workflow for X-ray crystallographic structure validation.

Figure 2: Key structural features of 2-Bromo-5-fluorobenzaldehyde.

References

A Head-to-Head Comparison of Synthesis Routes for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The strategic synthesis of halogenated salicylaldehydes is a critical step in the development of novel pharmaceuticals and advanced materials. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, in particular, is a valuable building block due to its unique substitution pattern, which allows for precise molecular tailoring. This guide provides a head-to-head comparison of plausible synthetic routes to this target molecule, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient and practical approach.

At a Glance: Comparison of Synthetic Routes

Two primary retrosynthetic disconnections are considered for the synthesis of this compound: ortho-formylation of a substituted phenol and electrophilic bromination of a salicylaldehyde precursor. The following table summarizes the key comparative metrics for these two approaches.

ParameterRoute 1: Ortho-formylation of 4-Bromo-2-fluorophenolRoute 2: Bromination of 3-Fluoro-2-hydroxybenzaldehyde
Starting Materials 4-Bromo-2-fluorophenol, Paraformaldehyde, Magnesium Chloride, Triethylamine3-Fluoro-2-hydroxybenzaldehyde, Brominating Agent (e.g., Br₂)
Key Transformation Casnati-Skattebøl FormylationElectrophilic Aromatic Substitution (Bromination)
Reported Yield High (expected 80-90% based on analogues)[1]Variable, potentially low due to isomer formation[2]
Regioselectivity Excellent (exclusively ortho to the hydroxyl group)[1][3]Poor to moderate (risk of multiple isomers)[2]
Reaction Conditions Mild (reflux in THF)[1]Typically requires careful temperature control[2]
Purification Generally straightforward (crystallization or chromatography)[1]Potentially challenging due to separation of isomers
Scalability Demonstrated to be applicable for large-scale preparations[1]May be limited by selectivity issues on a larger scale
Overall Feasibility Highly Recommended Less Favorable

In Detail: A Closer Look at the Synthetic Pathways

Route 1: Ortho-formylation of 4-Bromo-2-fluorophenol

This approach leverages the highly efficient and regioselective Casnati-Skattebøl reaction, which involves the formylation of a phenol at the position ortho to the hydroxyl group.[4] This method is well-documented for a wide range of substituted phenols, including those bearing halogens, and consistently provides high yields of the desired salicylaldehyde.[3][5]

Logical Workflow for Synthesis Route 1

4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Reaction Casnati-Skattebøl Formylation 4-Bromo-2-fluorophenol->Reaction Reagents Paraformaldehyde, MgCl₂, Et₃N Reagents->Reaction Product 5-Bromo-3-fluoro-2- hydroxybenzaldehyde Reaction->Product

A streamlined workflow for the ortho-formylation route.

Materials:

  • 4-Bromo-2-fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 N)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A dry 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with anhydrous magnesium chloride (2 eq.) and solid paraformaldehyde (3 eq.) under a nitrogen atmosphere.

  • Anhydrous THF is added, and the suspension is stirred.

  • Triethylamine (2 eq.) is added dropwise, and the mixture is stirred for 10 minutes.

  • 4-Bromo-2-fluorophenol (1 eq.) is added dropwise.

  • The reaction mixture is heated to a gentle reflux (approximately 75°C) for 4 hours.

  • After cooling to room temperature, diethyl ether is added.

  • The organic phase is washed successively with 1 N HCl and water, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Route 2: Bromination of 3-Fluoro-2-hydroxybenzaldehyde

This route involves the direct bromination of 3-fluoro-2-hydroxybenzaldehyde. While seemingly more direct, this pathway is complicated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the aldehyde group is a meta-director. This can lead to the formation of a mixture of brominated isomers, making it difficult to selectively obtain the desired 5-bromo product.

Logical Workflow for Synthesis Route 2

3-Fluoro-2-\nhydroxybenzaldehyde 3-Fluoro-2- hydroxybenzaldehyde Reaction Electrophilic Aromatic Substitution 3-Fluoro-2-\nhydroxybenzaldehyde->Reaction Brominating_Agent Br₂ or NBS Brominating_Agent->Reaction Product_Mixture Mixture of Isomers (5-bromo, 3-bromo, etc.) Reaction->Product_Mixture

Challenges in regioselectivity for the bromination route.

A general procedure for the bromination of a substituted hydroxybenzaldehyde involves reacting the starting material with a brominating agent such as bromine in a suitable solvent like glacial acetic acid, often in the presence of a catalyst.[2] However, the formation of multiple products, including various isomers and polybrominated compounds, is a significant drawback. The separation of these closely related isomers can be challenging and often leads to a lower isolated yield of the desired product.

Conclusion and Recommendation

Based on the available literature for analogous reactions, the ortho-formylation of 4-bromo-2-fluorophenol (Route 1) is the recommended synthetic strategy for the preparation of this compound. This method is anticipated to provide a higher yield, superior regioselectivity, and a more straightforward purification process compared to the direct bromination of 3-fluoro-2-hydroxybenzaldehyde. The Casnati-Skattebøl formylation is a robust and scalable reaction, making it a more reliable choice for producing this key intermediate for research and development purposes.

References

In-Vitro Enzyme Inhibition by 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vitro evaluation of the enzyme inhibitory potential of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives is currently limited within publicly available scientific literature. While this specific scaffold holds promise for the development of novel enzyme inhibitors, detailed comparative studies with quantitative data are not yet established. However, research on structurally related halogenated salicylaldehyde derivatives provides valuable insights into their potential biological activities and mechanisms of action.

This guide synthesizes the available information on related compounds to offer a comparative perspective for researchers, scientists, and drug development professionals interested in the potential of this compound derivatives. We will explore the enzyme inhibitory activities of similar molecular structures, provide generalized experimental protocols, and present logical workflows and potential signaling pathways using Graphviz visualizations.

Comparison of Enzyme Inhibition by Related Benzaldehyde Derivatives

While direct data for this compound derivatives is unavailable, studies on analogous compounds, such as those derived from 5-bromosalicylaldehyde and other substituted benzaldehydes, have demonstrated significant inhibitory effects against various enzymes. These findings suggest that derivatives of this compound may also exhibit activity against similar targets.

For illustrative purposes, the following table summarizes the inhibitory activities of related compounds against different enzymes. It is crucial to note that these results are not directly transferable to this compound derivatives and serve only as a guide for potential areas of investigation.

Derivative ClassTarget EnzymeKey Findings
5-Bromo-2-aryl benzimidazole derivatives α-Glucosidase, UreaseShowed potent dual inhibitory activity, with some derivatives being more potent than the standard inhibitor, thiourea, against urease.[1][2]
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Exhibited moderate dual inhibition of both AChE and BuChE, with the potential to modulate selectivity based on substitution patterns.[3]
Schiff bases of 5-Bromosalicylaldehyde Poly(ADP-ribose) polymerase-1 (PARP-1)In-silico studies suggest potential inhibitory activity against PARP-1, an enzyme involved in DNA repair and a target in cancer therapy.[4]
Flavonoid derivatives incorporating a bromine group α-GlucosidaseThe presence of a bromine group on a flavonoid scaffold significantly enhanced the anti-α-glucosidase activity.[5]

Experimental Protocols for In-Vitro Enzyme Inhibition Assays

The following are generalized protocols for common enzyme inhibition assays that would be applicable for evaluating this compound derivatives.

General Protocol for α-Glucosidase Inhibition Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the enzyme solution and different concentrations of the test compound.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPG solution.

    • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

    • Acarbose is typically used as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Protocol for Urease Inhibition Assay
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of urea as the substrate.

    • Prepare Nessler's reagent for the quantification of ammonia.

  • Assay Procedure:

    • In a test tube, mix the enzyme solution with different concentrations of the test compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

    • Add the urea solution to start the enzymatic reaction and incubate for a further period (e.g., 15 minutes).

    • Stop the reaction by adding a suitable reagent (e.g., sulfuric acid).

    • Add Nessler's reagent and measure the absorbance at a specific wavelength (e.g., 450 nm) to determine the amount of ammonia produced.

    • Thiourea is commonly used as a positive control.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex processes in a clear and concise manner.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In-Vitro Evaluation start 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde reaction Condensation Reaction start->reaction amine Primary Amine amine->reaction derivative Schiff Base Derivative reaction->derivative enzyme_prep Enzyme & Substrate Preparation derivative->enzyme_prep assay Enzyme Inhibition Assay enzyme_prep->assay data_acq Data Acquisition (e.g., Absorbance) assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis

Caption: General workflow for the synthesis and in-vitro evaluation of enzyme inhibition by Schiff base derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme substrate Substrate enzyme->substrate product Phosphorylated Substrate substrate->product Catalysis tf Transcription Factor product->tf gene Gene Expression tf->gene inhibitor 5-Bromo-3-fluoro- 2-hydroxybenzaldehyde Derivative inhibitor->enzyme Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a derivative on a target enzyme.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe disposal of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

This document outlines the necessary procedures for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Essential Safety and Hazard Information

This compound is classified as an irritant and is harmful if swallowed.[1] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.

GHS Hazard Information
Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationPICTOGRAM_WARNINGWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationPICTOGRAM_WARNINGWarning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationPICTOGRAM_WARNINGWarning
Acute Toxicity (Oral)H302: Harmful if swallowedPICTOGRAM_WARNINGWarning

Source: PubChem CID 2779276[1]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear a dust respirator.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal company. Do not discharge into drains or the environment. [3][4]

Waste Segregation and Collection:
  • Solid Waste:

    • Carefully sweep up any spilled solid material. Use dry clean-up procedures and avoid generating dust.[2]

    • Place the collected solid into a clean, dry, and properly labeled, sealable container.

  • Contaminated Materials:

    • Any materials, such as paper towels or PPE, that come into contact with this compound should be considered contaminated.

    • Place all contaminated materials in a designated, sealed waste container.

  • Unused Product:

    • If you have an unused product that is no longer needed, it should be disposed of in its original container, provided it is properly sealed and labeled.

Labeling:
  • Clearly label the waste container with the chemical name: "Hazardous Waste: this compound" and the appropriate hazard symbols.

Storage:
  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.

  • Keep the container tightly closed.[2][3][4]

Arrange for Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Dispose of the contents and container in accordance with all local, regional, and national regulations.[2][3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste (this compound) spill Spill or Contaminated Material start->spill unused Unused Product start->unused collect Collect Waste in Sealed Container spill->collect unused->collect label Label Container as Hazardous Waste collect->label store Store in Designated Hazardous Waste Area label->store contact Contact EHS or Licensed Disposal Company store->contact disposal Professional Disposal contact->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key reagent in innovative drug development and scientific research. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Safety GogglesANSI Z87.1 certified, splash-proofProtects against splashes and airborne particles causing serious eye irritation.
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene glovesPrevents skin contact which can lead to irritation. Check manufacturer's compatibility chart.
Body Protection Laboratory CoatFlame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Closed-toe ShoesSturdy, non-permeable materialProtects feet from spills.
Respiratory Protection Chemical Fume HoodProperly functioning and certifiedAll handling of the solid and its solutions must be conducted within a fume hood to prevent inhalation of dust or vapors.[3][4]
RespiratorNIOSH-approved with organic vapor cartridgesRequired if work cannot be conducted in a fume hood or if exposure limits are exceeded.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and transferring this compound.

Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Ensure Serviceability of Safety Equipment: Verify that the chemical fume hood is operational, and that safety showers and eyewash stations are accessible and functional.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Weighing and Transfer:

  • Tare the Balance: Inside the chemical fume hood, place a weigh boat on the analytical balance and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid generating dust.

  • Record the Mass: Accurately record the final mass of the compound.

  • Transfer to Vessel: Gently transfer the weighed compound into the reaction vessel or desired container.

  • Clean Equipment: Clean the spatula and any other contaminated reusable equipment with an appropriate solvent (e.g., ethanol or acetone) within the fume hood. Collect the rinsate as hazardous waste.

  • Secure Container: Tightly cap the stock container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Major Spill: Evacuate the laboratory and notify the appropriate safety personnel immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Waste Stream: This compound is a halogenated organic compound. All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (rinsates, reaction residues) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3]

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure containers are in good condition and stored in a secondary containment tray within a well-ventilated area.

Disposal Procedure:

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Institutional Protocols: Follow all institutional and local regulations for the final disposal of hazardous chemical waste. Arrange for pickup by certified hazardous waste management personnel. Do not dispose of this chemical down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

G Workflow for Handling this compound A 1. Preparation - Review SDS - Check Safety Equipment - Don PPE B 2. Weighing & Transfer (Inside Fume Hood) A->B C 3. Post-Handling - Clean Equipment - Secure Stock Container B->C E Exposure Event? B->E During Handling G Spill Occurs? B->G During Handling D 4. Waste Disposal - Segregate Halogenated Waste - Label Container C->D I Procedure Complete D->I E->C No F Follow Emergency Procedures: - Eye/Skin Flush - Fresh Air - Seek Medical Attention E->F Yes G->C No H Follow Spill Cleanup Protocol: - Minor vs. Major Spill Response G->H Yes

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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